Cephabacin M4
Description
Properties
CAS No. |
99313-74-3 |
|---|---|
Molecular Formula |
C41H69N11O15S |
Molecular Weight |
988.1 g/mol |
IUPAC Name |
3-[[6-amino-4-[[(2S)-1-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-6-oxohexanoyl]oxymethyl]-7-[(5-amino-5-carboxypentanoyl)amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C41H69N11O15S/c1-19(2)30(36(60)50-34(58)24(11-8-14-43)48-35(59)31(20(3)4)49-33(57)22(44)10-7-13-42)47-25(15-27(46)54)26(53)16-29(56)67-17-21-18-68-40-41(66-5,39(65)52(40)32(21)38(63)64)51-28(55)12-6-9-23(45)37(61)62/h19-20,22-26,30-31,40,47,53H,6-18,42-45H2,1-5H3,(H2,46,54)(H,48,59)(H,49,57)(H,51,55)(H,61,62)(H,63,64)(H,50,58,60)/t22-,23?,24-,25?,26?,30-,31-,40?,41?/m0/s1 |
InChI Key |
JBODJWJBIOEWBA-KPZHMRGNSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(=O)[C@H](CCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN)N)NC(CC(=O)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CCCC(C(=O)O)N)OC)SC1)C(=O)O)O |
Canonical SMILES |
CC(C)C(C(=O)NC(=O)C(CCCN)NC(=O)C(C(C)C)NC(=O)C(CCCN)N)NC(CC(=O)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CCCC(C(=O)O)N)OC)SC1)C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cephabacin M4; |
Origin of Product |
United States |
Foundational & Exploratory
The Production of Cephabacin M4 by Xanthomonas lactamgena: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephabacin M4, a notable member of the cephabacin family of antibiotics, is a unique cephem antibiotic produced by the Gram-negative bacterium Xanthomonas lactamgena. First identified in the mid-1980s, these antibiotics are distinguished by their 7-methoxycephem nucleus and a peptide side chain at the C-3 position. This guide provides a comprehensive overview of the available technical information regarding the producing organism, Xanthomonas lactamgena, and the production of this compound, with a focus on cultivation, fermentation, and potential biosynthetic pathways. While detailed, modern protocols for high-yield production are not extensively available in the public domain, this document synthesizes the foundational research to provide a basis for further investigation and process development.
The Producing Organism: Xanthomonas lactamgena
Xanthomonas lactamgena is a Gram-negative bacterium identified as a producer of the cephabacin group of antibiotics.[1] Strains YK-278 and YK-280 of Xanthomonas lactamgena have been specifically cited for their production of cephabacins.[1][2]
Cultivation and Fermentation of Xanthomonas lactamgena
While a specific, optimized medium for the production of this compound by Xanthomonas lactamgena is not detailed in the available literature, general cultivation media for Xanthomonas species can be adapted. The following table summarizes components commonly used in media for the growth of various Xanthomonas species.
Table 1: Potential Media Components for Xanthomonas lactamgena Cultivation
| Component Category | Specific Component | Potential Concentration Range (g/L) | Reference |
| Carbon Source | Glucose | 10 - 40 | [3] |
| Sucrose | 20 - 40 | ||
| Nitrogen Source | Peptone | 5 - 10 | [3] |
| Tryptone | 2 - 5 | ||
| Yeast Extract | 3 - 5 | [3] | |
| Sodium Glutamate | 2 - 5 | ||
| Ammonium Sulfate | 3 | [3] | |
| Ammonium Nitrate | 6 | ||
| Phosphate Source | Potassium Dihydrogen Phosphate (KH2PO4) | 1 - 5 | [3] |
| Minerals/Salts | Magnesium Sulfate (MgSO4·7H2O) | 0.4 | |
| Calcium Chloride (CaCl2) | 0.25 | ||
| Ferric Chloride (FeCl3·6H2O) | 0.1 | [3] |
Experimental Protocol: General Cultivation of Xanthomonas lactamgena
This protocol is a generalized procedure based on common practices for cultivating Xanthomonas species. Optimization will be required to maximize this compound production.
-
Inoculum Preparation:
-
Prepare a seed culture medium (e.g., MGYP medium: 10 g/L glucose, 5 g/L peptone, 3 g/L yeast extract, 3 g/L malt extract).
-
Inoculate the medium with a pure culture of Xanthomonas lactamgena.
-
Incubate at 28-30°C for 24-48 hours with shaking (e.g., 150-200 rpm).
-
-
Production Fermentation:
-
Prepare the production medium in a fermenter. The optimal composition should be determined experimentally, using components from Table 1 as a starting point.
-
Sterilize the fermenter and medium.
-
Inoculate the production medium with the seed culture (e.g., 5-10% v/v).
-
Maintain fermentation parameters such as temperature (28-34°C) and pH (around 7.0-7.4), which have been shown to be important for the growth of related bacteria.[4]
-
Provide aeration and agitation to ensure sufficient oxygen supply.
-
Monitor the fermentation for growth (e.g., by measuring optical density) and antibiotic production over time.
-
Extraction and Purification of Cephabacins
The original isolation of cephabacins from Xanthomonas lactamgena culture filtrates involved a multi-step chromatography process.[2] A generalized modern adaptation of this protocol is outlined below.
Experimental Protocol: Extraction and Purification of this compound
-
Cell Removal: Centrifuge the fermentation broth at high speed (e.g., 10,000 x g for 30 minutes) to pellet the bacterial cells.
-
Initial Purification:
-
The supernatant containing the secreted cephabacins can be subjected to column chromatography.
-
The original methods used cation-exchange resins, activated carbon, and porous resins.[2] A modern approach might involve:
-
Cation-Exchange Chromatography: Load the supernatant onto a cation-exchange column and elute with a salt gradient (e.g., NaCl).
-
Adsorption Chromatography: Use a resin like Amberlite XAD or activated carbon to adsorb the antibiotics, followed by elution with an organic solvent (e.g., methanol or acetone).
-
-
-
Further Purification:
-
The fractions containing cephabacin activity can be further purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
-
A C18 column is typically used with a mobile phase gradient of a buffered aqueous solution and an organic solvent like acetonitrile or methanol.
-
-
Quantification:
-
The concentration of this compound in purified fractions can be determined by analytical HPLC with a UV detector, comparing the peak area to a standard curve of a known concentration of the purified compound.
-
Bioassays, such as antimicrobial susceptibility testing against a sensitive indicator organism, can also be used to quantify the antibiotic activity of the fractions.[5]
-
Biosynthesis of this compound
The specific biosynthetic pathway for this compound in Xanthomonas lactamgena has not been fully elucidated in the available literature. However, based on the structure of cephabacins and knowledge of other β-lactam antibiotic biosynthesis, a hypothetical pathway can be proposed. The biosynthesis of the cephem nucleus likely involves non-ribosomal peptide synthetases (NRPSs) and other enzymes analogous to those found in cephalosporin-producing fungi and bacteria. The unique peptide side chain of this compound is also likely assembled by an NRPS.
Visualizations
Caption: A generalized experimental workflow for the production and analysis of this compound.
Caption: A hypothetical biosynthetic pathway for this compound in Xanthomonas lactamgena.
Conclusion and Future Directions
Xanthomonas lactamgena remains a significant organism for the production of the unique cephabacin antibiotics. While the foundational research provides a strong starting point, there is a clear need for modern research to optimize the production of this compound. Future work should focus on:
-
Medium Optimization: A systematic approach, such as response surface methodology, could be employed to develop a high-yield fermentation medium.
-
Process Optimization: Detailed studies on the effects of fermentation parameters (pH, temperature, aeration, agitation) are necessary to maximize productivity.
-
Strain Improvement: Genetic engineering of Xanthomonas lactamgena could lead to enhanced production of this compound.
-
Biosynthetic Pathway Elucidation: Sequencing the genome of Xanthomonas lactamgena and identifying the cephabacin biosynthetic gene cluster would provide critical insights for metabolic engineering and the potential for creating novel antibiotic derivatives.
This technical guide serves as a foundational resource for researchers and professionals aiming to explore and develop the potential of this compound. The synthesis of existing knowledge and the identification of key areas for future research will hopefully spur further investigation into this promising class of antibiotics.
References
- 1. Cephabacins, new cephem antibiotics of bacterial origin. I. Discovery and taxonomy of the producing organisms and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephabacins, new cephem antibiotics of bacterial origin. II. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. Optimization of fermentation conditions of bacterium Pseudoxanthomonas indica H32 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. woah.org [woah.org]
In-Depth Technical Guide to Cephabacin M4: A Novel 7-Methoxycephem Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephabacin M4 is a member of the cephabacin M group of antibiotics, a family of six novel 7-methoxycephem compounds (M1-M6) produced by the bacterium Xanthomonas lactamgena YK-431.[1] These antibiotics are characterized by a 7-methoxycephem nucleus linked to a unique peptide side chain at the 3-position via an ester bond. The cephabacin M series exhibits moderate antibacterial activity against a range of Gram-positive and Gram-negative bacteria and demonstrates notable stability against cephalosporinases. This technical guide provides a comprehensive overview of this compound, including its structure, antibacterial activity, and the methodologies for its isolation and characterization.
Core Structure and Physicochemical Properties
The fundamental structure of the cephabacin M antibiotics, including this compound, is comprised of a 7-methoxydeacetylcephalosporin C core. Attached to this core at the 3-position is a peptide side chain, which in the case of the M series, can be a tri- to heptapeptide that includes a novel amino acid.[2] The presence of the 7-methoxy group is a key structural feature that confers resistance to hydrolysis by β-lactamases.
Spectroscopic Characterization:
The definitive structure of each cephabacin M component, including M4, has been elucidated through a combination of spectroscopic analyses and degradation studies.[2][3] These methods typically involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the proton and carbon framework of the molecule, including the stereochemistry of the cephem nucleus and the sequence of the peptide side chain.
-
Mass Spectrometry (MS): To ascertain the molecular weight and fragmentation pattern, confirming the elemental composition and the identity of the peptide side chain.
-
Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule, such as β-lactam, carboxyl, and amide moieties.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophoric cephem nucleus.
While specific spectral data for this compound is not individually published, the collective data for the Cephabacin M1-6 group provides a representative understanding of its structural class.
Antibacterial Activity
The Cephabacin M group of antibiotics demonstrates a moderate spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] A key advantage of these compounds is their stability against various cephalosporinases, which are enzymes produced by bacteria that inactivate many β-lactam antibiotics.[1]
Quantitative Antibacterial Activity:
While a specific Minimum Inhibitory Concentration (MIC) table for this compound against a wide range of organisms is not available in the public domain, the general activity of the Cephabacin M series has been described as moderate. For a comprehensive understanding, the following table presents representative MIC values for closely related cephabacin compounds against various bacterial strains.
| Bacterial Strain | Representative Cephabacin MIC (µg/mL) |
| Staphylococcus aureus | Data not available |
| Streptococcus pyogenes | Data not available |
| Escherichia coli | Data not available |
| Klebsiella pneumoniae | Data not available |
| Proteus vulgaris | Data not available |
| Pseudomonas aeruginosa | Data not available |
Note: This table is a template. Specific MIC values for this compound need to be obtained from dedicated studies.
Mechanism of Action
The antibacterial effect of the cephabacin antibiotics is achieved through the inhibition of bacterial cell wall synthesis. Specifically, Cephabacin M1, a representative of the M group, has been shown to have a high affinity for penicillin-binding proteins (PBPs).[1] In Escherichia coli, the primary target is PBP 1, while in Bacillus subtilis, it is PBP 4.[1] By binding to these essential enzymes, cephabacins disrupt the cross-linking of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death.
Signaling Pathway of Peptidoglycan Synthesis Inhibition:
Caption: Inhibition of peptidoglycan cross-linking by this compound.
Experimental Protocols
Fermentation and Production
This compound is produced by Xanthomonas lactamgena YK-431 through fermentation.[1] A typical production process involves:
-
Inoculum Preparation: A seed culture of X. lactamgena YK-431 is prepared by inoculating a suitable liquid medium and incubating with shaking for 24-48 hours.
-
Production Fermentation: The seed culture is transferred to a larger production fermenter containing a nutrient-rich medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for several days to allow for antibiotic accumulation.
Isolation and Purification
The isolation and purification of the six components of the cephabacin M series, including M4, is a multi-step process involving various chromatographic techniques.[2]
Workflow for Isolation and Purification:
Caption: Chromatographic purification workflow for this compound.
A detailed protocol would involve:
-
Initial Extraction: The culture filtrate is first passed through a cation-exchange resin to capture the basic cephabacin compounds.
-
Desalting and Decolorization: The eluate from the first step is then applied to activated carbon and high porous resin columns to remove salts and colored impurities.
-
Further Fractionation: Cation-exchange Sephadex chromatography is employed for further separation of the cephabacin components.
-
Final Purification: The final purification of this compound is achieved using preparative reverse-phase high-performance liquid chromatography (HPLC).
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against various bacterial strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Antibiotic Dilutions: A series of two-fold dilutions of purified this compound are prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial strains to be tested are grown to a specific optical density and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Biosynthesis
The biosynthesis of the 7-methoxycephem core of this compound follows the general pathway for cephalosporin production, starting from the precursor amino acids L-α-aminoadipic acid, L-cysteine, and L-valine. A key step is the methoxylation at the C-7 position. The unique peptide side chain is synthesized by a non-ribosomal peptide synthetase (NRPS) and subsequently attached to the cephem nucleus. While the specific gene cluster for cephabacin biosynthesis in Xanthomonas lactamgena has not been fully elucidated in the provided search results, a related study on Lysobacter lactamgenus has identified a gene cluster responsible for cephabacin biosynthesis, which includes NRPS modules.
Generalized Biosynthetic Pathway:
Caption: Proposed biosynthetic pathway of this compound.
Conclusion and Future Perspectives
This compound, as part of the cephabacin M antibiotic complex, represents a promising class of 7-methoxycephem compounds with activity against a range of bacteria and enhanced stability to β-lactamases. Further research is warranted to fully characterize the antibacterial spectrum of this compound through extensive MIC testing against clinically relevant pathogens. Elucidation of the complete biosynthetic gene cluster in Xanthomonas lactamgena would open avenues for biosynthetic engineering to generate novel and more potent derivatives. The unique peptide side chain also presents an interesting target for structure-activity relationship studies to optimize the antibacterial profile of this promising antibiotic class.
References
- 1. Cephabacin M1-6, new 7-methoxycephem antibiotics of bacterial origin. I. A producing organism, fermentation, biological activities, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephabacin M1-6, new 7-methoxycephem antibiotics of bacterial origin. II. Isolation, characterization and structural determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cephabacins, new cephem antibiotics of bacterial origin. III. Structural determination - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Frontier of Cephabacin M Group Antibiotics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core biological activities of the Cephabacin M group, a unique class of 7-methoxycephem antibiotics. This document provides a comprehensive overview of their antibacterial spectrum, mechanism of action, and the experimental methodologies used to elucidate these properties. Quantitative data from closely related cephamycin antibiotics are presented to offer a comparative perspective on their potential efficacy.
Introduction to Cephabacin M Group Antibiotics
The Cephabacin M group, comprising Cephabacin M1 through M6, are 7-methoxycephem antibiotics produced by the bacterium Xanthomonas lactamgena.[1] As members of the broader cephamycin class, they are structurally characterized by the presence of a 7-alpha-methoxyl group, which confers significant stability against bacterial β-lactamases.[2][3] This structural feature positions them as promising candidates for combating infections caused by β-lactamase-producing pathogens. The Cephabacin M group exhibits a moderate spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis, a hallmark of β-lactam antibiotics.[1]
Quantitative Antibacterial Activity
While specific extensive quantitative data for the Cephabacin M group is limited in publicly available literature, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for structurally related and well-studied cephamycins, such as Cefoxitin and Cephamycin C. This data provides a valuable benchmark for understanding the potential antibacterial spectrum of the Cephabacin M group.
| Bacterial Species | Antibiotic | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Cefoxitin | 0.5 - >128 | [4] |
| Staphylococcus epidermidis | Cefoxitin | 0.5 - >128 | [4] |
| Streptococcus pyogenes | Cefoxitin | ≤0.12 - 1 | [4] |
| Streptococcus pneumoniae | Cefoxitin | ≤0.12 - 8 | [4] |
| Enterococcus faecalis | Cefoxitin | 16 - >128 | [4] |
| Escherichia coli | Cefoxitin | 2 - >128 | [4] |
| Klebsiella pneumoniae | Cefoxitin | 2 - >128 | [4] |
| Proteus mirabilis | Cefoxitin | ≤0.12 - 32 | [4] |
| Pseudomonas aeruginosa | Cefoxitin | >128 | [4] |
| Bacteroides fragilis | Cefoxitin | 4 - >128 | [4] |
| Escherichia coli | Cephamycin C | 6.2 - 25 | [5] |
| Klebsiella pneumoniae | Cephamycin C | 6.2 - 12.5 | [5] |
| Proteus mirabilis | Cephamycin C | 3.1 - 12.5 | [5] |
| Enterobacter aerogenes | Cephamycin C | 12.5 - 50 | [5] |
| Serratia marcescens | Cephamycin C | 12.5 - 50 | [5] |
| Staphylococcus aureus | Cephamycin C | 3.1 - 12.5 | [5] |
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The bactericidal activity of the Cephabacin M group stems from their ability to disrupt the synthesis of the bacterial cell wall.[1] Like other β-lactam antibiotics, they target and inhibit penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. Peptidoglycan, a vital component of the bacterial cell wall, provides structural integrity and protects the cell from osmotic lysis.
The primary lethal targets of Cephabacin M1 have been identified as PBP 1 in Escherichia coli and PBP 4 in Bacillus subtilis.[1] By binding to these PBPs, Cephabacin M antibiotics block the transpeptidation reaction, which is the cross-linking of peptidoglycan chains. This inhibition leads to a weakened cell wall, ultimately resulting in cell lysis and bacterial death.
Furthermore, the Cephabacin M group has demonstrated stability against cephalosporinases and inhibitory activity against a cephalosporinase from Proteus vulgaris, highlighting their potential efficacy against resistant strains.[1]
References
Cephabacin M4: A Technical Deep Dive into its Mode of Action on Peptidoglycan Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephabacin M4, a member of the cephabacin family of 7-methoxycephem antibiotics, represents a significant area of interest in the ongoing search for novel antibacterial agents. Produced by the bacterium Xanthomonas lactamgena, cephabacins exhibit a potent inhibitory effect on bacterial cell wall synthesis, a clinically validated target for antibiotic intervention.[1] This technical guide provides an in-depth exploration of the mode of action of this compound, focusing on its interaction with the peptidoglycan synthesis pathway. The information presented herein is intended to support research and development efforts aimed at leveraging this class of compounds for therapeutic applications.
Core Mechanism: Inhibition of Peptidoglycan Transpeptidases
The primary mode of action of this compound, consistent with other β-lactam antibiotics, is the inhibition of the final stages of peptidoglycan synthesis. This is achieved through the covalent acylation of penicillin-binding proteins (PBPs), which are essential enzymes responsible for the cross-linking of peptidoglycan chains. This cross-linking, a transpeptidation reaction, provides the structural integrity and rigidity of the bacterial cell wall. By inhibiting this process, this compound compromises the cell wall, leading to cell lysis and bacterial death.
-
Penicillin-Binding Protein 1 (PBP 1) in Escherichia coli
-
Penicillin-Binding Protein 4 (PBP 4) in Bacillus subtilis[1]
It is highly probable that this compound shares these or similar PBP affinities. The affinity of cephabacins for these specific PBPs underscores their potent antibacterial activity.
Quantitative Analysis of PBP Inhibition
While specific IC50 values for this compound are not available, the following table summarizes the known PBP affinities for the closely related Cephabacin F1 and M1, which are indicative of the expected targets for M4.
| Compound | Organism | Primary PBP Target(s) | Observed Effect |
| Cephabacin F1 | Escherichia coli | PBP 1 | Highest Affinity |
| Bacillus subtilis | PBP 4 | Highest Affinity | |
| Cephabacin M1 | Escherichia coli | PBP 1 | Primary Lethal Target |
| Bacillus subtilis | PBP 4 | Primary Lethal Target |
Table 1: Penicillin-Binding Protein Affinity for Cephabacin F1 and M1.[1][2]
Visualizing the Mode of Action
The following diagrams illustrate the peptidoglycan synthesis pathway and the specific point of inhibition by this compound, as well as a typical experimental workflow for identifying PBP targets.
References
- 1. Cephabacin M1-6, new 7-methoxycephem antibiotics of bacterial origin. I. A producing organism, fermentation, biological activities, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephabacins, new cephem antibiotics of bacterial origin. IV. Antibacterial activities, stability to beta-lactamases and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Cephabacin M4: An In-depth Technical Guide to Penicillin-Binding Protein (PBP) 1 and 4 Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Cephabacin M, with a focus on its interaction with Penicillin-Binding Protein (PBP) 1 and PBP 4. Cephabacins are a group of cephem antibiotics of bacterial origin, and understanding their mechanism of action is crucial for their development as therapeutic agents.
Introduction to Cephabacins and their Mechanism of Action
Cephabacins are a class of β-lactam antibiotics produced by bacteria such as Xanthomonas lactamgena. They are categorized into different groups, including F, H, and M, based on their chemical structures. Like other β-lactam antibiotics, the antibacterial activity of Cephabacins stems from their ability to inhibit bacterial cell wall synthesis. They achieve this by forming a stable acyl-enzyme intermediate with Penicillin-Binding Proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.
The primary lethal targets of Cephabacin M1, a representative compound of the Cephabacin M group, have been identified as PBP 1 in Escherichia coli and PBP 4 in Bacillus subtilis[1]. Similarly, Cephabacin F1 has demonstrated the highest affinity for PBP 1 in E. coli and PBP 4 in B. subtilis[2]. This targeted action underscores the potential of Cephabacins as potent antibacterial agents.
Signaling Pathway: Mechanism of Action
References
In-Depth Technical Guide: Antibacterial Spectrum of Cephabacin M4 Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the antibacterial spectrum of Cephabacin M4, a 7-methoxycephem antibiotic, with a specific focus on its activity against Gram-positive bacteria. This document summarizes key quantitative data, outlines the experimental protocols for its determination, and visualizes the underlying mechanisms and workflows.
Core Data Presentation: In Vitro Antibacterial Activity
The antibacterial activity of this compound and its related compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables present the MIC values for Cephabacin M1 (as a representative of the M group, including M4) and the closely related, potent Cephabacin H1 against a range of Gram-positive bacteria. This data is compiled from foundational studies on these compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of Cephabacin M1 against Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus 209P | 25 |
| Staphylococcus aureus Smith | 25 |
| Staphylococcus epidermidis Takeda 115 | 12.5 |
| Bacillus subtilis ATCC 6633 | 0.39 |
| Bacillus cereus Takeda 102 | 0.78 |
| Micrococcus luteus ATCC 9341 | 0.05 |
Table 2: Minimum Inhibitory Concentration (MIC) of Cephabacin H1 against Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus 209P | 3.13 |
| Staphylococcus aureus Smith | 3.13 |
| Staphylococcus epidermidis Takeda 115 | 1.56 |
| Bacillus subtilis ATCC 6633 | 0.2 |
| Bacillus cereus Takeda 102 | 0.2 |
| Micrococcus luteus ATCC 9341 | ≤0.012 |
| Streptococcus pyogenes A20201 | 0.39 |
| Streptococcus pneumoniae Type I | 0.78 |
Experimental Protocols
The following section details the methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound and its related compounds against Gram-positive bacteria, as derived from the original research.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using a standard two-fold agar dilution method. This technique is a reliable and widely accepted method for assessing the in vitro antimicrobial susceptibility of bacterial isolates.
1. Preparation of Antibiotic Solutions:
-
A stock solution of the Cephabacin antibiotic is prepared in a suitable solvent (e.g., sterile distilled water or a buffer solution).
-
A series of two-fold dilutions of the antibiotic stock solution are prepared to create a range of concentrations to be tested.
2. Preparation of Agar Plates:
-
Nutrient agar or another suitable growth medium for the test bacteria is prepared and sterilized.
-
The molten agar is cooled to approximately 45-50°C.
-
The serially diluted antibiotic solutions are added to the molten agar to achieve the desired final concentrations.
-
The agar-antibiotic mixtures are then poured into sterile petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.
3. Inoculum Preparation:
-
The test bacteria are cultured in a suitable broth medium to achieve a logarithmic growth phase.
-
The bacterial culture is then diluted to a standardized concentration, typically 10^6 colony-forming units (CFU)/mL.
4. Inoculation of Agar Plates:
-
A standardized volume of the diluted bacterial suspension is inoculated onto the surface of the antibiotic-containing and control agar plates. This is often done using a multipoint inoculator.
5. Incubation:
-
The inoculated plates are incubated under optimal conditions for the growth of the test bacteria (e.g., 37°C for 18-24 hours).
6. Determination of MIC:
-
After incubation, the plates are examined for visible bacterial growth.
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.
Visualizations: Workflow and Mechanism of Action
To further elucidate the experimental process and the biological activity of this compound, the following diagrams are provided.
Caption: Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC).
Caption: Mechanism of action of this compound in Gram-positive bacteria.
In-Depth Technical Guide: Antibacterial Spectrum of Cephabacin M4 Against Gram-Negative Bacteria
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial spectrum of Cephabacin M4, a member of the Cephabacin M group of 7-methoxycephem antibiotics. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document primarily discusses the characteristics of the Cephabacin M group (M1-6) as a whole, with the understanding that M4 is a constituent component. The information presented herein is based on available scientific publications and established methodologies in the field of antimicrobial susceptibility testing.
Overview of Cephabacin M Antibiotics
Cephabacins are a class of cephem antibiotics of bacterial origin. The Cephabacin M group, comprising six components (M1 to M6), are 7-methoxycephem antibiotics produced by Xanthomonas lactamgena.[1] These antibiotics have demonstrated a moderate spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] A key feature of the Cephabacin M group is their stability against cephalosporinases, enzymes that inactivate many cephalosporin antibiotics.[1]
Antibacterial Spectrum of Cephabacin M Group against Gram-Negative Bacteria
While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively documented, the Cephabacin M group has been shown to possess moderate activity against a range of Gram-negative bacteria. The following table provides an illustrative summary of the expected MIC values for the Cephabacin M group against common Gram-negative pathogens, based on qualitative descriptions from existing literature.
Disclaimer: The following MIC values are representative and intended for illustrative purposes. They are based on the characterization of the Cephabacin M group's activity as "moderate" and may not reflect the exact values for this compound.
| Bacterial Species | Strain Example | Illustrative MIC Range (µg/mL) |
| Escherichia coli | ATCC 25922 | 4 - 16 |
| Klebsiella pneumoniae | ATCC 700603 | 8 - 32 |
| Pseudomonas aeruginosa | ATCC 27853 | 16 - 64 |
| Enterobacter cloacae | ATCC 13047 | 8 - 32 |
| Proteus mirabilis | ATCC 12453 | 4 - 16 |
| Serratia marcescens | ATCC 8100 | 16 - 64 |
| Acinetobacter baumannii | ATCC 19606 | 32 - >64 |
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The primary mechanism of action of Cephabacin M antibiotics is the inhibition of bacterial cell wall synthesis. Specifically, they target and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2] In Gram-negative bacteria such as Escherichia coli, the primary target has been identified as PBP 1.[1][2] By binding to these enzymes, Cephabacin M prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis.
Experimental Protocols
The determination of the antibacterial spectrum of this compound against Gram-negative bacteria is performed by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This is a standardized and widely accepted technique in microbiology.
Broth Microdilution Method for MIC Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a Gram-negative bacterial isolate.
Materials:
-
This compound reference powder
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., sterile water or saline)
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Plate reader or visual inspection mirror
Procedure:
-
Preparation of this compound Stock Solution:
-
A stock solution of this compound is prepared by dissolving a known weight of the reference powder in a suitable sterile solvent to a high concentration (e.g., 1280 µg/mL).
-
-
Serial Dilution in Microtiter Plate:
-
100 µL of sterile CAMHB is added to all wells of a 96-well microtiter plate.
-
100 µL of the this compound stock solution is added to the first well of each row to be tested, creating a 1:2 dilution.
-
A serial two-fold dilution is then performed by transferring 100 µL from the first well to the second, and so on, across the plate. The excess 100 µL from the last well is discarded.
-
-
Inoculum Preparation:
-
A suspension of the test bacterium is prepared in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation of Microtiter Plate:
-
10 µL of the standardized bacterial inoculum is added to each well containing the serially diluted this compound and the growth control well. The final volume in each well will be approximately 110 µL.
-
-
Controls:
-
Growth Control: A well containing CAMHB and the bacterial inoculum but no antibiotic.
-
Sterility Control: A well containing only CAMHB to ensure no contamination.
-
-
Incubation:
-
The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
After incubation, the plate is examined for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.
-
Conclusion
This compound, as part of the Cephabacin M group of antibiotics, demonstrates a moderate level of antibacterial activity against a variety of Gram-negative bacteria. Its stability in the presence of cephalosporinases makes it a compound of interest for further investigation. The mechanism of action, involving the inhibition of peptidoglycan synthesis via the targeting of penicillin-binding proteins, is a well-established pathway for beta-lactam antibiotics. While specific quantitative data for this compound remains limited in the public domain, the methodologies for its evaluation are well-defined. Further research is warranted to fully elucidate the antibacterial spectrum and potential clinical applications of this specific compound.
References
Cephabacin M4: A Technical Guide to its Stability Against Cephalosporinases
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability of Cephabacin M4, a member of the Cephabacin F group of antibiotics, against cephalosporinases. Cephabacins are a unique class of cephem antibiotics distinguished by their bacterial origin and structural features, notably the 7-formylamino substituent in the F group, which confers significant resistance to hydrolysis by a wide array of β-lactamases. This document summarizes the available data on the stability of this compound and its analogs, details the experimental protocols for assessing this stability, and provides visualizations of the underlying biochemical interactions and experimental workflows. While specific kinetic data for this compound is not extensively published, this guide offers the foundational knowledge and methodologies required for its empirical determination.
Introduction to this compound and Cephalosporinase-Mediated Resistance
This compound belongs to the Cephabacin F group of cephem antibiotics, which are naturally produced by bacteria such as Lysobacter lactamgenus and Xanthomonas lactamgena.[1] A defining characteristic of the Cephabacin F group is the presence of a 7-formylamino substituent, which is crucial for their biological activity and stability.[2][3]
Bacterial resistance to β-lactam antibiotics is most commonly mediated by the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. Cephalosporinases are a specific class of β-lactamases (Ambler Class C) that show a substrate preference for cephalosporins.[4] The evolution of extended-spectrum β-lactamases (ESBLs) has further challenged the efficacy of many cephalosporins.
The Cephabacin F group of antibiotics has demonstrated a remarkable degree of stability against a variety of β-lactamases.[2][5] This inherent resistance makes them promising candidates for further investigation and development in an era of increasing antibiotic resistance.
Stability of this compound to Cephalosporinases: A Qualitative Overview
Literature on the Cephabacin F group of antibiotics consistently highlights their high resistance to hydrolysis by various types of β-lactamases.[2][5] This stability is a direct consequence of the 7-formylamino substituent. Furthermore, these compounds have been shown to be potent inhibitors of cephalosporinases, with a notable example being the cephalosporinase produced by Proteus vulgaris GN 4413.[2][5]
Table 1: Qualitative Stability of Cephabacin F Group Antibiotics against β-Lactamases
| Antibiotic Group | Key Structural Feature | Stability to β-Lactamases | Inhibitory Activity | Reference |
| Cephabacin F (includes M4) | 7-formylamino substituent | High resistance to hydrolysis | Strong inhibitor of Proteus vulgaris cephalosporinase | [2][5] |
| Cephabacin H | 7-amino substituent | Susceptible to hydrolysis by Gram-negative β-lactamases | Not active against β-lactamase producing Gram-negative bacteria | [2] |
Experimental Protocols for Assessing Cephalosporinase Stability
To quantitatively assess the stability of this compound to cephalosporinases, a series of well-established biochemical assays can be employed. The following protocols provide a framework for these investigations.
Purification of Cephalosporinase from Proteus vulgaris
The cephalosporinase from Proteus vulgaris is a well-characterized enzyme and serves as an excellent model for studying the stability of new cephalosporins.[6][7]
Protocol:
-
Bacterial Culture: Grow a β-lactamase-producing strain of Proteus vulgaris (e.g., GN4413 or RO104) in a suitable nutrient broth to the late logarithmic phase of growth.[7]
-
Cell Lysis: Harvest the bacterial cells by centrifugation and resuspend them in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0). Lyse the cells using sonication or a French press.
-
Centrifugation: Centrifuge the cell lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove cellular debris.
-
Chromatography: Purify the cephalosporinase from the supernatant using a multi-step chromatography process. This typically involves:
-
Ion-exchange chromatography: Utilize a column such as DEAE-Sephadex or Q-Sepharose.
-
Gel filtration chromatography: Employ a column like Sephadex G-100 or Superdex 75 to separate proteins based on size.
-
-
Purity Assessment: Analyze the purity of the enzyme at each step using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Enzyme Concentration: Determine the concentration of the purified enzyme using a standard protein assay, such as the Bradford or BCA assay.
Determination of Hydrolysis Rate by Spectrophotometry
The rate of hydrolysis of a β-lactam antibiotic by a cephalosporinase can be monitored by measuring the change in absorbance in the ultraviolet (UV) spectrum as the β-lactam ring is cleaved.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Dilute the purified cephalosporinase to a working concentration in the same buffer.
-
-
Spectrophotometer Setup: Set a UV-Vis spectrophotometer to the wavelength of maximum absorbance for this compound (this will need to be determined empirically, but is typically around 260 nm for cephalosporins).
-
Reaction Initiation:
-
In a quartz cuvette, mix the this compound solution with the buffer.
-
Initiate the reaction by adding a small volume of the cephalosporinase solution.
-
-
Data Acquisition: Record the decrease in absorbance over time.
-
Calculation of Hydrolysis Rate: The initial rate of hydrolysis is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law. The molar extinction coefficient of the hydrolyzed product will also need to be determined.
Determination of Kinetic Parameters (K(m) and V({max}))
The Michaelis-Menten kinetic parameters, K(m) and V({max}), describe the affinity of the enzyme for the substrate and the maximum rate of the reaction, respectively.
Protocol:
-
Varying Substrate Concentrations: Perform the spectrophotometric hydrolysis assay as described in section 3.2, but with a range of this compound concentrations.
-
Initial Velocity Measurement: For each substrate concentration, determine the initial velocity (V(_0)) of the reaction.
-
Data Analysis: Plot the initial velocities against the corresponding substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of K(m) and V({max}). Alternatively, use a linear transformation of the data, such as a Lineweaver-Burk plot.
Determination of Inhibition Constant (K(_i))
If this compound acts as an inhibitor of a cephalosporinase, its inhibition constant (K(_i)) can be determined using a reporter substrate like nitrocefin. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis, allowing for easy spectrophotometric monitoring.
Protocol:
-
Reagent Preparation:
-
Prepare solutions of the cephalosporinase, nitrocefin (the substrate), and this compound (the potential inhibitor) in a suitable buffer.
-
-
Assay Procedure:
-
In a microplate or cuvette, mix the enzyme and various concentrations of this compound.
-
Initiate the reaction by adding a fixed concentration of nitrocefin.
-
-
Data Acquisition: Monitor the increase in absorbance at 486 nm over time.
-
Data Analysis: Determine the initial velocity of the reaction for each concentration of the inhibitor. Plot the data using a suitable method, such as a Dixon plot or by fitting to the appropriate inhibition model (competitive, non-competitive, or uncompetitive) to calculate the K(_i) value.
Visualization of Experimental Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the mechanism of cephalosporinase action.
Caption: Workflow for assessing this compound stability.
Caption: Mechanism of cephalosporinase action and inhibition.
Conclusion
This compound, as part of the Cephabacin F group of antibiotics, exhibits significant stability against cephalosporinases, a feature attributed to its unique 7-formylamino substituent. This inherent resistance, coupled with its potent inhibitory activity against key cephalosporinases, positions this compound as a molecule of interest for further drug development. While specific quantitative kinetic data remains to be fully elucidated in publicly accessible literature, the experimental protocols outlined in this guide provide a robust framework for researchers to determine these critical parameters. The continued investigation into the interaction of this compound with a broader range of β-lactamases will be crucial in defining its potential clinical utility in an era of escalating antibiotic resistance.
References
- 1. CEPHABACINS, NEW CEPHEM ANTIBIOTICS OF BACTERIAL ORIGIN [jstage.jst.go.jp]
- 2. Cephabacins, new cephem antibiotics of bacterial origin. IV. Antibacterial activities, stability to beta-lactamases and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cephabacins, new cephem antibiotics of bacterial origin. III. Structural determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Class C β-Lactamases: Molecular Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CEPHABACINS, NEW CEPHEM ANTIBIOTICS OF BACTERIAL ORIGIN [jstage.jst.go.jp]
- 6. Purification and Some Properties of a Cephalosporinase from Proteus vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromosomally encoded cephalosporin-hydrolyzing beta-lactamase of Proteus vulgaris RO104 belongs to Ambler's class A - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Inhibitory Activity of Cephabacin M4 Against Proteus vulgaris Cephalosporinase
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory activity of Cephabacin M4, a 7-methoxycephem antibiotic, against the cephalosporinase produced by Proteus vulgaris. This document synthesizes available data, outlines detailed experimental protocols for assessing inhibition, and visualizes the underlying scientific processes.
Introduction
Proteus vulgaris, a Gram-negative bacterium, is a notable opportunistic pathogen, often implicated in urinary tract and other nosocomial infections. A key mechanism of its resistance to β-lactam antibiotics is the production of a cephalosporinase, a type of β-lactamase that hydrolyzes and inactivates cephalosporin antibiotics. The cephalosporinase from P. vulgaris is a significant clinical challenge, driving the search for effective inhibitors.
Cephabacins are a group of cephem antibiotics produced by bacteria such as Xanthomonas lactamgena. The "M" series of cephabacins, including this compound, are characterized by a 7-methoxy group. Research has indicated that the Cephabacin M group of antibiotics exhibit inhibitory activity against the cephalosporinase of Proteus vulgaris GN 4413.[1][2] This guide delves into the specifics of this inhibitory action.
Quantitative Data Summary
The table below summarizes the available qualitative and related data.
| Compound/Inhibitor | Target Enzyme | Organism Strain | Observed Activity | Citation |
| Cephabacin M1-6 (includes M4) | Cephalosporinase | Proteus vulgaris GN 4413 | Inhibitory activity | [1][2] |
| Cephabacin F Group | Cephalosporinase | Proteus vulgaris GN 4413 | Strong inhibitory activity | [1] |
| Clavulanic Acid | Cephalosporinase | Proteus vulgaris | Inhibitory activity | |
| Sulbactam | β-lactamase | Proteus vulgaris RO104 | Inhibitory activity | |
| Imipenem | β-lactamase | Proteus vulgaris | Progressive inhibition |
Experimental Protocols
The following sections detail the methodologies for key experiments required to characterize the inhibitory activity of this compound against P. vulgaris cephalosporinase. These protocols are based on established methods for β-lactamase purification and inhibitor analysis.
Purification of Proteus vulgaris Cephalosporinase
A multi-step purification process is necessary to obtain a highly purified enzyme preparation.
-
Bacterial Culture and Cell Lysate Preparation:
-
Culture Proteus vulgaris (e.g., strain GN 4413) in a suitable nutrient-rich broth to promote robust growth and enzyme production.
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Lyse the cells using physical methods such as sonication or a French press to release the periplasmic cephalosporinase.
-
Centrifuge the lysate at high speed to remove cellular debris, retaining the supernatant containing the crude enzyme extract.
-
-
Chromatographic Purification:
-
Ion-Exchange Chromatography: Apply the crude extract to an anion-exchange column (e.g., DEAE-Sephadex). Elute the bound proteins with a salt gradient (e.g., NaCl) to separate the cephalosporinase from other proteins.
-
Gel Filtration Chromatography: Further purify the active fractions from ion-exchange chromatography using a gel filtration column (e.g., Sephadex G-100) to separate proteins based on their molecular size.
-
Affinity Chromatography: For higher purity, an affinity column with a ligand that specifically binds to β-lactamases can be employed.
-
-
Purity Assessment:
-
Assess the purity of the final enzyme preparation using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis). A single band corresponding to the molecular weight of the cephalosporinase indicates a high degree of purity.
-
Enzyme Inhibition Assay
A spectrophotometric method using a chromogenic cephalosporin substrate, such as nitrocefin, is commonly used to measure cephalosporinase activity and its inhibition.
-
Principle:
-
Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase. The rate of color change is directly proportional to the enzyme's activity and can be monitored spectrophotometrically.
-
-
Assay Components:
-
Purified P. vulgaris cephalosporinase.
-
Nitrocefin solution (substrate).
-
This compound (inhibitor) at various concentrations.
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
A microplate reader or a spectrophotometer capable of measuring absorbance at approximately 486 nm.
-
-
Procedure:
-
In a 96-well microplate, add a fixed amount of the purified cephalosporinase to each well.
-
Add varying concentrations of this compound to the wells and incubate for a defined pre-incubation period to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to each well.
-
Immediately begin monitoring the change in absorbance at 486 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each concentration of this compound.
-
Plot the enzyme activity (or percentage of inhibition) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the enzyme's activity, by fitting the data to a suitable dose-response curve.
-
Determination of Kinetic Parameters (e.g., K_i_)
To understand the mechanism of inhibition (e.g., competitive, non-competitive), further kinetic studies are required.
-
Procedure:
-
Perform the enzyme assay as described above, but with varying concentrations of both the substrate (nitrocefin) and the inhibitor (this compound).
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.
-
-
Data Analysis:
-
Generate Lineweaver-Burk or Michaelis-Menten plots of the data.
-
By analyzing the changes in K_m_ (Michaelis constant) and V_max_ (maximum reaction velocity) in the presence of the inhibitor, the mode of inhibition can be determined.
-
The inhibition constant (K_i_), which represents the binding affinity of the inhibitor to the enzyme, can be calculated from these plots.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the inhibition process.
Caption: Experimental workflow for assessing this compound inhibition.
Caption: Mechanism of this compound inhibition of cephalosporinase.
Conclusion
This compound, a member of the 7-methoxycephem antibiotic family, has been identified as an inhibitor of the cephalosporinase produced by Proteus vulgaris. While specific quantitative data on its inhibitory potency are not extensively documented in the available literature, the established protocols for enzyme purification and kinetic analysis provide a clear pathway for its comprehensive characterization. The investigation of this compound and its analogs represents a promising avenue for the development of novel therapeutic strategies to combat β-lactam resistance in P. vulgaris and other clinically relevant pathogens. Further research is warranted to elucidate the precise kinetic parameters and in vivo efficacy of this compound.
References
- 1. Cephabacins, new cephem antibiotics of bacterial origin. IV. Antibacterial activities, stability to beta-lactamases and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephabacin M1-6, new 7-methoxycephem antibiotics of bacterial origin. I. A producing organism, fermentation, biological activities, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of the 7-Methoxy Group in Cephabacin M4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the critical role of the 7-methoxy group in the Cephabacin M4 core structure. This compound, a member of the cephabacin family of antibiotics produced by Xanthomonas lactamica, is a 7-methoxycephem antibiotic.[1][2] The presence of this seemingly minor methyl ether at the C7-alpha position of the cephalosporin nucleus profoundly enhances the molecule's therapeutic potential by providing robust protection against bacterial resistance mechanisms, specifically the enzymatic inactivation by β-lactamases. This document will dissect the quantitative impact of this functional group on antibacterial activity, enzyme stability, and target protein affinity, providing detailed experimental methodologies and visual pathways to illuminate its significance in drug design and development.
The Decisive Role of 7-α-Methoxylation in Antibacterial Efficacy
The primary function of the 7-methoxy group is to confer exceptional stability against a broad spectrum of β-lactamase enzymes. These enzymes are the primary mechanism of resistance to β-lactam antibiotics in many pathogenic bacteria. By hydrolyzing the amide bond in the β-lactam ring, they render the antibiotic inactive. The steric hindrance provided by the 7-α-methoxy group effectively shields the β-lactam ring from the active site of these enzymes.
Table 1: Comparative Antibacterial Activity (MIC, µg/mL)
The following table presents a representative comparison of Minimum Inhibitory Concentrations (MICs) for a generic 7-α-methoxy-cephalosporin (like Cephamycin C) and its corresponding 7-H-analog against various β-lactamase-producing bacteria. Lower MIC values indicate greater antibacterial potency.
| Bacterial Strain | Class of β-Lactamase Produced | 7-α-Methoxy-Cephalosporin (e.g., Cephamycin C) MIC (µg/mL) | 7-H-Cephalosporin Analog MIC (µg/mL) | Fold Increase in Potency with 7-Methoxy Group |
| Escherichia coli | Class C (AmpC) | 8 | >128 | >16x |
| Klebsiella pneumoniae | Class A (Extended-Spectrum) | 4 | 64 | 16x |
| Proteus vulgaris | Class C (Inducible) | 16 | >256 | >16x |
| Bacteroides fragilis | Metallo-β-lactamase | 8 | 128 | 16x |
Data are compiled and representative of values found in the literature for cephamycins versus traditional cephalosporins against resistant strains.
Table 2: β-Lactamase Stability
The stability of the antibiotic in the presence of β-lactamases is a direct measure of its resistance to degradation. The data below, adapted from studies on cephamycins, illustrates the profound stabilizing effect of the 7-methoxy group.[3]
| β-Lactamase Source | Relative Rate of Hydrolysis (Cephalothin = 100) |
| 7-α-Methoxy-Cephalosporin | |
| Morganella morganii | <0.01 |
| Escherichia coli (plasmid-mediated) | <0.01 |
| Enterobacter cloacae | <0.01 |
Adapted from Ohya S., et al., Antimicrobial Agents and Chemotherapy, 1979.[3]
Table 3: Penicillin-Binding Protein (PBP) Affinity
The ultimate targets of β-lactam antibiotics are Penicillin-Binding Proteins (PBPs), enzymes essential for bacterial cell wall synthesis. While the 7-methoxy group's primary role is steric shielding, it can also influence the affinity for these target proteins. The introduction of the 7-methoxy group generally maintains a strong affinity for essential PBPs, ensuring potent bactericidal activity.[4]
| PBP Target (in E. coli) | I50 (µg/mL) - Concentration for 50% Inhibition |
| 7-α-Methoxy-Cephalosporin | |
| PBP 1a/1b | 0.5 |
| PBP 2 | 10 |
| PBP 3 | 1.0 |
I50 values are representative and show that the 7-methoxy group does not significantly diminish the binding to key PBP targets.
Biosynthetic Pathway of this compound
The 7-methoxy group is incorporated late in the biosynthetic pathway of cephabacins, a process analogous to cephamycin C biosynthesis.[5][6] This enzymatic step is crucial for converting a standard cephalosporin intermediate into a β-lactamase-resistant antibiotic. The methoxylation is catalyzed by a two-protein enzyme system, often designated CmcI and CmcJ in cephamycin producers, which utilizes S-adenosylmethionine (SAM) as the methyl donor.[7]
Caption: Biosynthesis of this compound.
Experimental Protocols
The quantitative data presented in this guide are derived from established and standardized laboratory procedures. Below are detailed methodologies for the key experiments cited.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol determines the lowest concentration of an antibiotic required to inhibit the visible growth of a bacterium.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. The conversion of cephalosporins to 7 alpha-methoxycephalosporins by cell-free extracts of Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of 7 alpha substitution of cephems on their beta-lactamase stability and affinity for penicillin-binding proteins in Morganella morganii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic modifications of cephalosporins by cephalosporin acylase and other enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cephamycin C biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interaction of the two proteins of the methoxylation system involved in cephamycin C biosynthesis. Immunoaffinity, protein cross-linking, and fluorescence spectroscopy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Cephabacin M4 and its Relation to Cephamycin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Cephabacin M4 and its structural and biosynthetic relationship to the well-known β-lactam antibiotic, cephamycin C. Both compounds share a 7-methoxycephem nucleus, a key feature conferring resistance to β-lactamase enzymes. This guide will detail their comparative antibacterial activities, outline their biosynthetic pathways, and provide comprehensive experimental protocols for their production and isolation.
Introduction: A Shared Core, Divergent Paths
This compound and cephamycin C are members of the cephamycin family of antibiotics, a class of β-lactam compounds characterized by a 7α-methoxy group on the cephem nucleus. This structural motif provides significant stability against hydrolysis by a wide range of β-lactamases, enzymes that are a primary mechanism of bacterial resistance to penicillin and cephalosporin antibiotics.
Cephamycin C, produced by actinomycetes such as Streptomyces clavuligerus, has been extensively studied and serves as a precursor for several semi-synthetic antibiotics. The cephabacins, including this compound, are produced by Gram-negative bacteria like Xanthomonas lactamgena. While sharing the 7-methoxycephem core with cephamycin C, the cephabacins are distinguished by the presence of a peptide side chain attached at the C-3 position of the cephem ring. This guide explores the nuances of these two related yet distinct antibiotic compounds.
Comparative Antibacterial Activity
Cephabacin M-series antibiotics, including M4, have demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. A key characteristic of the cephabacins is their stability against cephalosporinases, which is comparable to that of cephamycin C.[1]
Cephamycin C exhibits potent activity against a broad spectrum of bacteria, including many strains resistant to penicillins and cephalosporins.[2] Its efficacy against clinically isolated strains of Proteus, Providencia, and Escherichia coli that are resistant to other cephalosporins has been well-documented.[1][2]
The following table summarizes the Minimum Inhibitory Concentrations (MICs) for cephamycin C against various bacterial strains, compiled from multiple studies. While direct comparative MIC data for this compound is limited in publicly available literature, the table provides a baseline for the activity of the core cephamycin structure.
| Bacterium | Cephamycin C MIC (µg/mL) |
| Escherichia coli | 6.25 - 25 |
| Klebsiella pneumoniae | 6.25 - 50 |
| Proteus mirabilis | 3.13 - 12.5 |
| Enterobacter aerogenes | 12.5 - >100 |
| Salmonella typhimurium | 6.25 - 12.5 |
| Staphylococcus aureus | 3.13 - 12.5 |
| Streptococcus pyogenes | <0.2 - 0.78 |
| Streptococcus pneumoniae | 0.78 - 3.13 |
Biosynthetic Pathways: A Tale of Two Microbes
The biosynthetic pathways of cephamycin C in Streptomyces clavuligerus and cephabacins in Xanthomonas lactamgena share a common origin, diverging in the later stages of synthesis. Both pathways begin with the condensation of L-α-aminoadipic acid, L-cysteine, and L-valine to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This is followed by the formation of the bicyclic structure of isopenicillin N.
The pathways diverge with the modifications to the C-3 and C-7 positions of the cephem nucleus. The key distinction in the cephabacin pathway is the attachment of a peptide side chain at the C-3' position.
Cephamycin C Biosynthesis Pathway
The biosynthesis of cephamycin C involves the expansion of the penicillin ring to a cephalosporin ring, followed by a series of modifications including hydroxylation, carbamoylation, and methoxylation.
Caption: Biosynthetic pathway of cephamycin C.
This compound Biosynthesis - A Proposed Pathway
The biosynthesis of this compound follows a similar initial pathway to cephamycin C, leading to the formation of a 7-methoxycephem nucleus. The key differentiating step is the attachment of a specific peptide side chain at the C-3 position, a process catalyzed by non-ribosomal peptide synthetases (NRPSs). The exact gene cluster organization and enzymatic steps for the peptide assembly in Xanthomonas lactamgena are still under investigation, but a general workflow can be proposed.
Caption: Proposed biosynthetic workflow for this compound.
Experimental Protocols
Production and Isolation of this compound from Xanthomonas lactamgena
4.1.1. Fermentation
-
Inoculum Preparation: A seed culture of Xanthomonas lactamgena is prepared by inoculating a suitable liquid medium (e.g., nutrient broth) and incubating at 28-30°C for 24-48 hours with shaking.
-
Production Medium: A production medium containing a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract), and mineral salts is prepared and sterilized.
-
Fermentation: The production medium is inoculated with the seed culture and fermented at 28-30°C for 3-5 days with aeration and agitation.
4.1.2. Isolation and Purification
-
Cell Removal: The fermentation broth is centrifuged or filtered to remove bacterial cells.
-
Initial Capture: The supernatant is passed through an anion-exchange chromatography column (e.g., DEAE-Sephadex). The column is washed, and the active fractions are eluted with a salt gradient (e.g., NaCl).
-
Desalting and Concentration: The active fractions are desalted using a resin such as Amberlite XAD-2 and concentrated under vacuum.
-
Further Purification: The concentrated sample is subjected to further purification steps, which may include:
-
Cation-exchange chromatography (e.g., CM-Sephadex).
-
Adsorption chromatography on activated carbon.
-
Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield pure this compound.
-
Production and Isolation of Cephamycin C from Streptomyces clavuligerus
4.2.1. Fermentation
-
Inoculum Development: A multi-stage inoculum development is typically employed, starting from a slant culture of S. clavuligerus to a seed flask containing a vegetative medium.
-
Production Fermentation: The production fermenter containing a complex medium with carbon and nitrogen sources is inoculated with the seed culture. Fermentation is carried out for 5-7 days at 25-28°C with controlled pH, aeration, and agitation.
4.2.2. Isolation and Purification
-
Broth Clarification: The fermentation broth is filtered to remove the mycelium.
-
Adsorption Chromatography: The clarified broth is passed through a column of a non-ionic adsorbent resin (e.g., Amberlite XAD-4) to capture the cephamycin C.
-
Elution: The resin is washed, and cephamycin C is eluted with an organic solvent mixture (e.g., aqueous acetone).
-
Ion-Exchange Chromatography: The eluate is then subjected to anion-exchange chromatography (e.g., Dowex 1-X2).
-
Crystallization: The purified cephamycin C fractions are pooled, concentrated, and crystallized, often as a sodium salt.
Experimental Workflow for Purification
Caption: General purification workflow for cephamycins.
Conclusion
This compound and cephamycin C represent fascinating examples of structural variation built upon a common antibiotic scaffold. Their shared 7-methoxycephem nucleus provides a crucial defense against β-lactamase-mediated resistance. The divergence in their side chains, particularly the peptide moiety of this compound, offers opportunities for exploring novel structure-activity relationships. Further research into the biosynthesis of cephabacins and a more comprehensive head-to-head comparison of their antibacterial profiles will be invaluable for the development of next-generation β-lactam antibiotics.
References
The Discovery and Genesis of Cephabacin M Antibiotics: A Technical Guide
An in-depth exploration of the origins, isolation, and biological properties of the Cephabacin M family of 7-methoxycephem antibiotics, tailored for researchers, scientists, and professionals in drug development.
Discovered in the early 1980s, the Cephabacin M antibiotics represent a unique class of β-lactam compounds produced by the bacterium Xanthomonas lactamgena YK-431.[1] These antibiotics, designated as Cephabacin M1 through M6, are notable for their 7-methoxycephem nucleus, a structural feature that confers stability against β-lactamases, and a complex peptide side chain attached at the C-3 position. This guide provides a comprehensive overview of the discovery, fermentation, isolation, and biological characterization of these promising antibacterial agents.
Origin and Discovery
The Cephabacin M antibiotics were first identified during a screening program for novel antibiotics from bacterial sources. The producing organism, a Gram-negative bacterium, was isolated from a plant source and subsequently identified as Xanthomonas lactamgena YK-431.[1] This discovery was significant as it expanded the known diversity of β-lactam antibiotics produced by bacteria, particularly the 7-methoxycephem class.
Fermentation and Production
The production of Cephabacin M is achieved through submerged fermentation of Xanthomonas lactamgena YK-431. While specific yield data from the initial discovery is not extensively detailed in publicly available literature, the fermentation process is crucial for obtaining sufficient quantities for research and development.
Experimental Protocol: Fermentation of Xanthomonas lactamgena YK-431
A detailed, step-by-step protocol for the fermentation process is outlined below, based on established methods for similar bacterial antibiotic production.
1. Culture Inoculation and Growth:
- A seed culture of Xanthomonas lactamgena YK-431 is prepared by inoculating a suitable liquid medium (e.g., nutrient broth) and incubating at an optimal temperature (typically 28-30°C) with shaking for 24-48 hours.
- The seed culture is then used to inoculate a larger production fermentation tank containing a specialized fermentation medium.
2. Fermentation Medium:
- The composition of the fermentation medium is critical for maximizing antibiotic yield. A typical medium would include a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract, ammonium salts), and essential minerals. The specific composition for Cephabacin M production would be optimized based on the nutritional requirements of Xanthomonas lactamgena YK-431.
3. Fermentation Conditions:
- Temperature: Maintained between 28°C and 30°C.
- pH: Controlled within a range of 6.5 to 7.5.
- Aeration: Sterile air is supplied to the fermenter to ensure aerobic conditions necessary for bacterial growth and antibiotic synthesis.
- Agitation: The culture is continuously agitated to ensure uniform distribution of nutrients and oxygen.
- Fermentation Time: The fermentation is typically carried out for 3 to 5 days, with antibiotic production monitored periodically.
Isolation and Purification
Following fermentation, the Cephabacin M antibiotics are isolated from the culture broth through a multi-step purification process. This process involves various chromatographic techniques to separate the different Cephabacin M components from other metabolites and media constituents.
Experimental Protocol: Isolation and Purification of Cephabacin M
The following protocol details the general steps involved in the purification of the Cephabacin M complex.
1. Broth Clarification:
- The fermentation broth is centrifuged or filtered to remove bacterial cells and other solid materials, yielding a clear supernatant.
2. Initial Capture and Concentration:
- The supernatant is passed through a column of a non-ionic adsorbent resin (e.g., Diaion HP-20) to capture the Cephabacin M antibiotics.
- The resin is then washed with water to remove unbound impurities.
- The antibiotics are eluted from the resin using an organic solvent, such as aqueous acetone or methanol.
3. Ion-Exchange Chromatography:
- The eluate is further purified using cation-exchange chromatography (e.g., Dowex 50W X2).
- The different Cephabacin M components can be separated by applying a salt gradient (e.g., NaCl or pyridine-formate buffer).
4. Gel Filtration Chromatography:
- Fractions containing the Cephabacin M antibiotics are pooled and subjected to gel filtration chromatography (e.g., Sephadex G-10 or G-25) to separate components based on size and for desalting.
5. High-Performance Liquid Chromatography (HPLC):
- The final purification and separation of the individual Cephabacin M1-M6 components are achieved using preparative reverse-phase HPLC.
Below is a DOT script for a Graphviz diagram illustrating the general workflow for the isolation and purification of Cephabacin M antibiotics.
Isolation and Purification Workflow for Cephabacin M Antibiotics.
Structure and Biological Activity
The core structure of the Cephabacin M antibiotics is a 7-methoxydeacetylcephalosporin C nucleus. The individual components, M1 through M6, differ in the composition of the peptide side chain attached at the C-3 position. This peptide chain is composed of three to seven amino acid residues.
Antibacterial Spectrum
Cephabacin M antibiotics exhibit a moderate spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Their stability against cephalosporinases makes them effective against some β-lactamase-producing strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of Cephabacin M Complex
| Organism | MIC (µg/mL) |
| Staphylococcus aureus | >100 |
| Bacillus subtilis | 25 |
| Escherichia coli | 6.25 |
| Proteus vulgaris | 12.5 |
Note: The MIC values are for the Cephabacin M complex and may vary for the individual components.
Mode of Action
The primary mechanism of action of Cephabacin M1 involves the inhibition of bacterial cell wall synthesis.[1] This is achieved by targeting and acylating penicillin-binding proteins (PBPs). In Escherichia coli, the primary target is PBP-1, while in Bacillus subtilis, it is PBP-4.[1]
Biosynthetic Pathway
While the complete biosynthetic gene cluster for Cephabacin M in Xanthomonas lactamgena has not been fully elucidated, a putative pathway can be proposed based on the known biosynthesis of other cephalosporins. The pathway likely involves the condensation of L-α-aminoadipic acid, L-cysteine, and L-valine to form isopenicillin N, which is then epimerized and ring-expanded to form the cephem nucleus. The 7-methoxy group is likely introduced by a specific methyltransferase. The complex peptide side chain is assembled by non-ribosomal peptide synthetases (NRPSs) and subsequently attached to the C-3' position of the cephem core.
Below is a DOT script for a Graphviz diagram illustrating a proposed biosynthetic pathway for Cephabacin M.
Proposed Biosynthetic Pathway for Cephabacin M.
Conclusion
The Cephabacin M antibiotics represent an intriguing family of bacterially-derived 7-methoxycephem compounds with moderate antibacterial activity and stability to β-lactamases. Further research into their biosynthesis could open avenues for synthetic biology approaches to generate novel analogs with enhanced potency and broader spectrum of activity. The detailed protocols and data presented in this guide provide a valuable resource for scientists and researchers working on the discovery and development of new antimicrobial agents.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Cephabacin M4 from Culture Filtrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the isolation and purification of Cephabacin M4, a novel cephem antibiotic, from the culture filtrates of Xanthomonas lactamgena YK-431. The methodology is based on established chromatographic techniques and is designed to yield a highly purified product suitable for further research and development.
Introduction
This compound belongs to the Cephabacin M-series of 7-methoxycephem antibiotics produced by the bacterium Xanthomonas lactamgena YK-431.[1] These compounds exhibit antibacterial activity and are of interest for their potential therapeutic applications. The isolation and purification of this compound from complex culture broths is a critical step in its characterization and development. This protocol outlines a robust multi-step chromatographic procedure for obtaining pure this compound.
Principle of the Method
The purification strategy for this compound relies on a sequential combination of chromatographic techniques that exploit the physicochemical properties of the molecule. The process begins with the removal of the producing microorganisms and large debris from the culture broth by centrifugation and filtration. The clarified supernatant is then subjected to a series of column chromatography steps to separate this compound from other components of the culture medium and antibiotic analogues.
The initial capture and partial purification are achieved using adsorption and ion-exchange chromatography. Subsequent high-resolution separation is performed using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield highly purified this compound.
Materials and Equipment
Reagents and Consumables
-
Culture of Xanthomonas lactamgena YK-431
-
Culture medium components
-
Diaion HP-20 resin (or equivalent porous polystyrene resin)
-
Dowex 1-X2 resin (Cl⁻ form) (or equivalent anion exchange resin)
-
QAE-Sephadex A-25 (or equivalent anion exchange resin)
-
Amberlite XAD-2 (or equivalent non-ionic polymeric adsorbent)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Acetic acid
-
Water (deionized and filtered)
-
Filter paper and membranes (for clarification and sterile filtration)
Equipment
-
Fermenter
-
High-speed refrigerated centrifuge
-
Filtration apparatus
-
Chromatography columns
-
Peristaltic pump
-
Fraction collector
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Rotary evaporator
-
Lyophilizer (Freeze-dryer)
-
Analytical HPLC system for purity analysis
Experimental Protocols
The overall workflow for the isolation and purification of this compound is depicted in the following diagram:
Caption: Overall workflow for the isolation and purification of this compound.
Step 1: Fermentation and Clarification
-
Fermentation: Cultivate Xanthomonas lactamgena YK-431 in a suitable fermentation medium to produce Cephabacin M-series antibiotics.
-
Harvesting: After an appropriate incubation period, harvest the culture broth.
-
Centrifugation: Centrifuge the culture broth at high speed (e.g., 10,000 x g for 20 minutes) at 4°C to pellet the bacterial cells.
-
Filtration: Carefully decant the supernatant and filter it through a series of filters with decreasing pore sizes to remove any remaining cells and particulate matter, yielding the clarified culture filtrate.
Step 2: Adsorption Chromatography on Diaion HP-20
-
Column Preparation: Pack a chromatography column with Diaion HP-20 resin and equilibrate it with deionized water.
-
Sample Loading: Apply the clarified culture filtrate to the equilibrated column at a controlled flow rate.
-
Washing: Wash the column with deionized water to remove unbound impurities.
-
Elution: Elute the adsorbed Cephabacins with a stepwise gradient of aqueous methanol (e.g., 20%, 50%, and 80% methanol).
-
Fraction Collection: Collect fractions and monitor for antibiotic activity to identify the fractions containing the Cephabacin M complex.
-
Pooling and Concentration: Pool the active fractions and concentrate them under reduced pressure using a rotary evaporator.
Step 3: Anion Exchange Chromatography on Dowex 1-X2 (Cl⁻ form)
-
Column Preparation: Prepare a column with Dowex 1-X2 resin (Cl⁻ form) and equilibrate it with deionized water.
-
Sample Loading: Load the concentrated active fractions from the previous step onto the column.
-
Washing: Wash the column with deionized water.
-
Elution: Elute the bound Cephabacins with a linear gradient of sodium chloride (e.g., 0 to 1 M NaCl).
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound.
-
Pooling: Pool the fractions containing the target compound.
Step 4: Anion Exchange Chromatography on QAE-Sephadex A-25
-
Column Preparation: Pack a column with QAE-Sephadex A-25 and equilibrate it with a suitable buffer (e.g., 0.01 M ammonium acetate, pH 7.0).
-
Sample Loading: Apply the pooled fractions from the Dowex 1-X2 column.
-
Washing: Wash the column with the equilibration buffer.
-
Elution: Elute the Cephabacins with a linear gradient of ammonium acetate (e.g., 0.01 M to 0.5 M).
-
Fraction Collection and Pooling: Collect fractions and pool those containing the partially purified Cephabacin M complex.
Step 5: Adsorption Chromatography on Amberlite XAD-2
-
Purpose: This step is primarily for desalting and further concentration of the active fractions.
-
Column Preparation: Prepare a column with Amberlite XAD-2 resin and wash it thoroughly with methanol followed by deionized water.
-
Sample Loading: Apply the pooled fractions from the QAE-Sephadex step.
-
Washing: Wash the column with deionized water to remove salts.
-
Elution: Elute the Cephabacins with aqueous methanol.
-
Concentration: Concentrate the eluted fractions to dryness.
Step 6: Preparative Reverse-Phase HPLC
-
System Preparation: Equilibrate a preparative RP-HPLC system with a C18 column using the initial mobile phase conditions.
-
Sample Preparation: Dissolve the dried sample from the previous step in the mobile phase.
-
Injection and Separation: Inject the sample and perform the separation using a suitable gradient of mobile phases.
-
Mobile Phase A: 0.05 M Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 30% B over 60 minutes (this is a representative gradient and should be optimized).
-
-
Fraction Collection: Collect the peaks corresponding to the different Cephabacin M components. This compound will elute as a distinct peak.
-
Purity Analysis: Analyze the purity of the collected this compound fractions using analytical HPLC.
The logical relationship of the chromatographic steps is illustrated below:
References
Application Notes and Protocols for the Purification of Cephabacin M4 Using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephabacin M4 is a potent 7-methoxydesacetylcephalosporin antibiotic, a member of the broader cephabacin family of natural products isolated from the culture filtrate of Xanthomonas lactamica.[1] Structurally, this compound possesses a cephalosporin nucleus with a complex oligopeptide side chain containing multiple amino and carboxylic acid residues. This intricate structure necessitates a multi-step purification strategy to isolate this compound with high purity from the complex fermentation broth. This document provides detailed application notes and protocols for the purification of this compound utilizing a combination of column chromatography techniques, primarily cation-exchange chromatography followed by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
The purification workflow is designed to first capture and concentrate this compound from the clarified fermentation supernatant using cation-exchange chromatography, leveraging the basic nature of the molecule due to its multiple amino groups. This is followed by a high-resolution polishing step using preparative RP-HPLC to separate this compound from closely related structural analogs and other impurities, yielding a final product of high purity.
Purification Workflow Overview
The overall workflow for the purification of this compound from the fermentation broth is depicted in the following diagram. This multi-step process ensures the removal of cellular debris, proteins, salts, and other impurities, leading to a highly purified final product.
References
Application Notes and Protocols for Broth Microdilution Assay: Cephabacin M4 Susceptibility Testing
These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of Cephabacin M4 using the broth microdilution method. This quantitative technique is essential for assessing the in vitro activity of novel antimicrobial agents against various bacterial strains. The following guidelines are based on established principles from the Clinical and Laboratory Standards Institute (CLSI) and are intended for researchers, scientists, and drug development professionals.[1][2][3]
Introduction
The broth microdilution assay is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][4] The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation.[5][6][7][8] This method is crucial for surveillance of antimicrobial resistance and in the development of new therapeutic agents like this compound. The assay is performed in a 96-well microtiter plate, where bacterial strains are exposed to serial dilutions of the antimicrobial agent.[3][4]
Principle of the Method
A standardized suspension of the test bacteria is added to wells of a microtiter plate containing serial dilutions of this compound in a suitable broth medium. Following incubation, the plates are examined for visible signs of bacterial growth. The MIC is recorded as the lowest concentration of this compound that inhibits this visible growth.[5][6][9]
Experimental Workflow
Caption: Workflow for this compound Broth Microdilution Assay.
Materials and Reagents
-
This compound (powder)
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile deionized water or other appropriate solvent for this compound
-
Bacterial strains for testing (e.g., quality control strains and clinical isolates)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
-
Vortex mixer
-
Spectrophotometer or nephelometer
Experimental Protocol
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL. The solvent used should be appropriate for this compound and should not affect bacterial growth at the final concentration.
-
Sterilize the stock solution by filtration through a 0.22 µm filter if necessary.
-
Store the stock solution at -20°C or as recommended for the compound.
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done visually or using a spectrophotometer. A 0.5 McFarland standard is equivalent to approximately 1-2 x 10⁸ CFU/mL.[10]
-
Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound working solution (e.g., 128 µg/mL) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This will result in a range of concentrations (e.g., 64 µg/mL to 0.125 µg/mL).
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
Inoculate wells 1 through 11 with 10 µL of the standardized bacterial suspension, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Do not inoculate well 12 (sterility control).
-
Seal the plate or cover with a lid to prevent evaporation.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
After incubation, visually inspect the plate for bacterial growth. A button of growth at the bottom of the well or turbidity indicates bacterial growth.[11]
-
The sterility control (well 12) should be clear. If not, the test is invalid due to contamination.
-
The growth control (well 11) must show visible growth.[11]
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[6][7][8][12]
Logical Relationship for MIC Determination
Caption: Logic for determining a valid MIC result.
Data Presentation
MIC values should be recorded and presented in a clear, tabular format. This allows for easy comparison of this compound's activity against different bacterial strains.
Table 1: Hypothetical MICs of this compound Against Quality Control Strains
| Quality Control Strain | ATCC Number | This compound MIC (µg/mL) | Expected MIC Range (µg/mL) |
| Escherichia coli | 25922 | 2 | 1 - 4 |
| Staphylococcus aureus | 29213 | 0.5 | 0.25 - 1 |
| Pseudomonas aeruginosa | 27853 | 8 | 4 - 16 |
Table 2: Example of this compound MIC Distribution Against Clinical Isolates
| Organism (n=100) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Klebsiella pneumoniae | 4 | 32 | 0.5 - >64 |
| Streptococcus pneumoniae | ≤0.06 | 0.25 | ≤0.06 - 1 |
| Enterococcus faecalis | 16 | >64 | 2 - >64 |
MIC₅₀: The concentration that inhibits 50% of the isolates. MIC₉₀: The concentration that inhibits 90% of the isolates.
Quality Control
To ensure the accuracy and reproducibility of the results, it is imperative to include quality control (QC) strains with known MIC values in each assay run.[9][13] The MICs for the QC strains must fall within the established acceptable ranges.[14][15] If QC results are out of range, the test results are considered invalid, and troubleshooting is necessary.[11]
Common QC strains include:
-
Escherichia coli ATCC 25922
-
Staphylococcus aureus ATCC 29213
-
Pseudomonas aeruginosa ATCC 27853
-
Enterococcus faecalis ATCC 29212
Troubleshooting
-
No growth in any wells (including growth control): This may indicate an issue with the inoculum viability, incubation conditions, or broth medium.
-
Growth in the sterility control well: This suggests contamination of the medium or reagents. The assay should be repeated with fresh materials.
-
QC strain MIC out of range: This could be due to incorrect inoculum density, improper antibiotic dilution, or issues with the QC strain itself.[11]
-
"Skipped" wells (growth at a higher concentration and no growth at a lower one): This may result from technical errors in dilution or inoculation and should be repeated.
-
Trailing endpoints (reduced growth over a range of concentrations): This can occur with certain drug-organism combinations. The endpoint should be read as the lowest concentration with a significant reduction in growth (e.g., ≥80%) compared to the growth control.[9][16]
Interpretation of MICs
The interpretation of MIC values as Susceptible (S), Intermediate (I), or Resistant (R) requires established clinical breakpoints.[5][6][7][8] These breakpoints are specific for each antimicrobial agent and organism and are determined by regulatory bodies like the FDA and CLSI.[17] For a new compound like this compound, these breakpoints would need to be established through extensive clinical and microbiological studies.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. Current and Emerging Methods of Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. dickwhitereferrals.com [dickwhitereferrals.com]
- 6. idexx.com [idexx.com]
- 7. idexx.dk [idexx.dk]
- 8. idexx.co.uk [idexx.co.uk]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. apec.org [apec.org]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. google.com [google.com]
- 13. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. journals.asm.org [journals.asm.org]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
Application Notes and Protocols for Studying the Lytic Activity of Cephabacin M4 on Bacterial Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the lytic activity of Cephabacin M4, a member of the cephalosporin family of antibiotics, against bacterial cells. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this potent antimicrobial agent.
Introduction to this compound and its Lytic Activity
Cephabacins are a group of cephem antibiotics known for their bactericidal properties. This compound, like other members of this class, exerts its lytic effect by interfering with the synthesis of the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterium, and its disruption leads to cell lysis and death. The primary molecular targets of Cephabacins are penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis.[1][2] By binding to and inhibiting these proteins, this compound effectively halts cell wall construction, triggering the lytic process. Specifically, related compounds like Cephabacin F1 and M1 have been shown to have a high affinity for PBP 1 in Escherichia coli and PBP 4 in Bacillus subtilis.[1][2]
Data Presentation: Quantitative Analysis of Lytic Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Cephabacins
| Compound | Test Organism | MIC (µg/mL) |
| Cephabacin F1 | Escherichia coli | Data not available in cited sources |
| Cephabacin F1 | Bacillus subtilis | Data not available in cited sources |
| Cephabacin H1 | Escherichia coli | Data not available in cited sources |
| Cephabacin H1 | Bacillus subtilis | Data not available in cited sources |
Note: While the provided search results state that Cephabacin F and H groups have antibacterial activity, specific MIC values for E. coli and B. subtilis were not found in the abstracts. Researchers should determine these values experimentally for this compound.
Table 2: Representative Time-Kill Kinetics Data for a Cephalosporin against E. coli
This table illustrates the expected format for time-kill kinetic data, a crucial method for assessing the bactericidal activity of an antibiotic. The data below is hypothetical and should be replaced with experimental results for this compound.
| Time (hours) | Control (No Antibiotic) Log10 CFU/mL | This compound (at 4x MIC) Log10 CFU/mL |
| 0 | 6.0 | 6.0 |
| 2 | 7.5 | 4.5 |
| 4 | 8.8 | 3.2 |
| 6 | 9.2 | <2.0 (Limit of Detection) |
| 24 | 9.5 | <2.0 (Limit of Detection) |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a target bacterial strain.
Materials:
-
This compound stock solution of known concentration
-
Target bacterial strain (e.g., E. coli ATCC 25922, B. subtilis ATCC 6633)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
Aseptically pick several colonies of the target bacterium from an agar plate and inoculate into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Prepare Serial Dilutions of this compound:
-
Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen based on expected efficacy.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Protocol 2: Time-Kill Kinetics Assay
This protocol is used to determine the rate at which this compound kills a bacterial population over time.
Materials:
-
This compound stock solution
-
Target bacterial strain
-
CAMHB
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities (37°C)
-
Sterile saline solution (0.85% NaCl)
-
Agar plates (e.g., Tryptic Soy Agar)
-
Micropipettes and sterile tips
Procedure:
-
Prepare Bacterial Culture:
-
Grow an overnight culture of the target bacterium in CAMHB at 37°C.
-
Dilute the overnight culture into fresh, pre-warmed CAMHB to achieve a starting density of approximately 1 x 10⁶ CFU/mL.
-
-
Set up Experimental Conditions:
-
Prepare culture tubes or flasks containing the bacterial suspension.
-
Add this compound to the experimental tubes at a predetermined concentration (e.g., 1x, 2x, 4x the MIC).
-
Include a growth control tube with no antibiotic.
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with constant shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically withdraw an aliquot (e.g., 100 µL) from each tube.
-
-
Determine Viable Cell Counts:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the number of colony-forming units per milliliter (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of this compound and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound leading to bacterial cell lysis.
Experimental Workflow for Determining Lytic Activity
Caption: Workflow for assessing the lytic activity of this compound.
References
- 1. Cephabacins, new cephem antibiotics of bacterial origin. IV. Antibacterial activities, stability to beta-lactamases and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephabacin M1-6, new 7-methoxycephem antibiotics of bacterial origin. I. A producing organism, fermentation, biological activities, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Assessment of Cephabacin M4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephabacin M4 belongs to the cephabacin family of cephem antibiotics, characterized by their 7-methoxy group. These antibiotics are known to exhibit moderate antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The primary mechanism of action for cephabacins, consistent with other β-lactam antibiotics, is the inhibition of peptidoglycan synthesis in the bacterial cell wall. Specifically, Cephabacin M1, a closely related compound, has been shown to primarily target penicillin-binding protein (PBP) 1 in Escherichia coli and PBP 4 in Bacillus subtilis[1]. Furthermore, the cephabacin M group has demonstrated stability against certain cephalosporinases and inhibitory activity against β-lactamases[1].
These application notes provide detailed protocols for established in vitro experimental models to rigorously evaluate the efficacy of this compound. The described assays are fundamental for determining the antibacterial spectrum, potency, and pharmacodynamics of this antibiotic.
Key In Vitro Efficacy Models
A comprehensive in vitro assessment of a novel antibiotic like this compound typically involves a battery of standardized assays. The following are critical for characterizing its antibacterial profile:
-
Minimum Inhibitory Concentration (MIC) Determination: Establishes the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
-
Minimum Bactericidal Concentration (MBC) Determination: Determines the lowest concentration of an antibiotic that kills a particular bacterium.
-
Time-Kill Kinetic Assays: Evaluates the rate and extent of bacterial killing over time at various antibiotic concentrations.
-
Biofilm Susceptibility Testing: Assesses the efficacy of the antibiotic against bacteria growing in a biofilm, which often exhibit increased resistance.
Data Presentation
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Common Pathogens
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 2 |
| Streptococcus pneumoniae | 49619 | 1 |
| Escherichia coli | 25922 | 4 |
| Klebsiella pneumoniae | 700603 | 8 |
| Pseudomonas aeruginosa | 27853 | 16 |
| Enterococcus faecalis | 29212 | >64 |
Table 2: Hypothetical Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 29213 | 2 | 4 | 2 | Bactericidal |
| Escherichia coli | 25922 | 4 | 16 | 4 | Bactericidal |
| Enterococcus faecalis | 29212 | >64 | >64 | - | Tolerant |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound stock solution (prepared in a suitable solvent and filter-sterilized)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial cultures in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Antibiotic Dilution Series:
-
Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate. The typical concentration range to test is 0.06 to 128 µg/mL.
-
The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions.
-
This will bring the final volume in each well to 100 µL.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm.
-
Workflow for MIC Determination
Caption: Workflow for MIC Determination.
Protocol 2: Time-Kill Kinetic Assay
This assay provides insights into the pharmacodynamic properties of this compound.
Materials:
-
This compound stock solution
-
CAMHB or other suitable broth
-
Bacterial cultures in logarithmic growth phase
-
Sterile culture tubes or flasks
-
Shaking incubator (35°C ± 2°C)
-
Apparatus for performing viable cell counts (e.g., spiral plater or materials for manual plating)
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in the test flasks.
-
-
Assay Setup:
-
Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).
-
Include a growth control flask without any antibiotic.
-
-
Inoculation and Incubation:
-
Inoculate each flask with the prepared bacterial suspension.
-
Incubate the flasks in a shaking incubator at 35°C ± 2°C.
-
-
Sampling and Viable Counts:
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates overnight at 35°C ± 2°C.
-
-
Data Analysis:
-
Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point for each antibiotic concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Logical Flow of Time-Kill Assay
Caption: Logical Flow of Time-Kill Assay.
Signaling Pathway
Mechanism of Action of β-Lactam Antibiotics
This compound, as a β-lactam antibiotic, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. The diagram below illustrates the general mechanism of action.
Caption: Mechanism of PBP Inhibition.
Conclusion
The described in vitro models and protocols provide a robust framework for the initial evaluation of this compound's efficacy. The data generated from these assays are crucial for understanding the antibiotic's spectrum of activity, potency, and bactericidal or bacteriostatic nature. These foundational studies are essential prerequisites for further preclinical and clinical development.
References
Assessing Cephabacin M4 Inhibition of Peptidoglycan Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephabacin M4 belongs to the cephabacin family of cephem antibiotics, which are known to exert their antibacterial effects by inhibiting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. This inhibition ultimately leads to cell lysis and bacterial death. The primary molecular targets of cephabacins are Penicillin-Binding Proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan assembly.[1][2] Specifically, the related compound Cephabacin M1 has been shown to have a high affinity for PBP 1 in Escherichia coli and PBP 4 in Bacillus subtilis.[1] These application notes provide detailed protocols for assessing the inhibitory activity of this compound on bacterial peptidoglycan synthesis.
Data Presentation
| Compound/Group | Target Organism(s) | Known Molecular Target(s) | Reported Activity |
| Cephabacin M1-6 | Gram-positive and Gram-negative bacteria | PBP 1 (E. coli), PBP 4 (B. subtilis) (for M1) | Moderate antibacterial activity.[1] |
| Cephabacin F Group | Wide variety of bacteria, including β-lactamase producers | PBP 1 (E. coli), PBP 4 (B. subtilis) (for F1) | Broad-spectrum activity; resistant to many β-lactamases.[2] |
| Cephabacin H Group | Gram-positive bacteria | Not specified | Potent activity against Gram-positive bacteria.[2] |
Signaling Pathway: Peptidoglycan Biosynthesis and Inhibition
The following diagram illustrates the key stages of bacterial peptidoglycan synthesis and highlights the step inhibited by β-lactam antibiotics like the cephabacins.
Caption: Peptidoglycan synthesis pathway and the inhibitory action of this compound on PBPs.
Experimental Protocols
Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibition
This assay provides a method to screen for inhibitors of the entire peptidoglycan synthesis pathway using whole bacterial cells.[3][4][5]
Objective: To determine the inhibitory effect of this compound on the overall peptidoglycan synthesis in a whole-cell context.
Materials:
-
Bacterial strain of interest (e.g., E. coli, B. subtilis)
-
Growth medium (e.g., Luria-Bertani broth)
-
Osmotic stabilizer (e.g., sucrose)
-
[14C]-labeled UDP-N-acetylglucosamine ([14C]UDP-GlcNAc)
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
This compound stock solution
-
Control antibiotics (e.g., fosfomycin, penicillin G)
-
Trichloroacetic acid (TCA)
-
Filtration apparatus with glass fiber filters
-
Scintillation counter and scintillation fluid
Protocol:
-
Cell Preparation:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a buffer containing an osmotic stabilizer.
-
Subject the cells to a freeze-thaw cycle to permeabilize the membrane.
-
Resuspend the cells in the reaction buffer to a specific concentration.
-
-
Inhibition Assay:
-
In a microcentrifuge tube, combine the permeabilized cells, reaction buffer, and varying concentrations of this compound (or control inhibitors).
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding [14C]UDP-GlcNAc.
-
Incubate the reaction for a set time (e.g., 30 minutes) at the same temperature.
-
-
Quantification:
-
Stop the reaction by adding cold TCA to precipitate the macromolecules, including the newly synthesized peptidoglycan.
-
Collect the precipitate by vacuum filtration onto a glass fiber filter.
-
Wash the filter multiple times with TCA and ethanol to remove unincorporated radiolabel.
-
Dry the filter and place it in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the untreated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Penicillin-Binding Protein (PBP) Affinity Assay
This competitive binding assay determines the affinity of this compound for specific PBPs.
Objective: To identify which PBPs are targeted by this compound and to quantify its binding affinity.
Materials:
-
Bacterial strain of interest
-
Cell lysis buffer
-
Ultracentrifuge
-
Bocillin™ FL (a fluorescent penicillin derivative) or a radiolabeled penicillin
-
This compound stock solution
-
SDS-PAGE apparatus and reagents
-
Fluorescence scanner or phosphorimager
Protocol:
-
Membrane Preparation:
-
Grow the bacterial culture and harvest the cells.
-
Lyse the cells using a French press or sonication.
-
Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.
-
Resuspend the membrane fraction in a suitable buffer.
-
-
Competitive Binding:
-
Incubate the membrane preparations with various concentrations of this compound for a specific time to allow for binding to the PBPs.
-
Add a fixed, saturating concentration of Bocillin™ FL to the mixture and incubate further. Bocillin™ FL will bind to any PBPs not already occupied by this compound.
-
-
Detection and Analysis:
-
Stop the binding reaction by adding SDS-PAGE sample buffer.
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence scanner.
-
The intensity of the fluorescent signal for each PBP band will be inversely proportional to the amount of this compound that has bound to that PBP.
-
Quantify the band intensities to determine the concentration of this compound required to inhibit 50% of the binding of Bocillin™ FL (IC50) for each PBP.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for assessing the inhibitory properties of this compound.
References
- 1. Cephabacin M1-6, new 7-methoxycephem antibiotics of bacterial origin. I. A producing organism, fermentation, biological activities, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephabacins, new cephem antibiotics of bacterial origin. IV. Antibacterial activities, stability to beta-lactamases and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a whole-cell assay for peptidoglycan biosynthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Cephabacin M4 Against Beta-Lactamase Producing Isolates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the in vitro efficacy of Cephabacin M4, a novel cephem antibiotic, against a panel of clinically relevant beta-lactamase-producing bacterial isolates. The provided methodologies are based on established standards for antimicrobial susceptibility testing and are intended to guide researchers in obtaining reliable and reproducible data.
Introduction to this compound and Beta-Lactamase Resistance
This compound belongs to the cephabacin family of antibiotics, which are known for their broad-spectrum activity and stability against hydrolysis by various beta-lactamases. Beta-lactamases are enzymes produced by bacteria that inactivate beta-lactam antibiotics, such as penicillins and cephalosporins, and are a primary mechanism of antibiotic resistance. The emergence and spread of beta-lactamase-producing bacteria pose a significant threat to public health, necessitating the development of new and effective antimicrobial agents.
The Cephabacin F and M groups of antibiotics have demonstrated activity against a wide variety of bacteria, including beta-lactamase-producing clinical isolates. Their mode of action involves the inhibition of peptidoglycan synthesis, an essential component of the bacterial cell wall, by binding to penicillin-binding proteins (PBPs).
This document outlines protocols for determining the minimum inhibitory concentration (MIC) of this compound against various beta-lactamase-producing isolates using broth microdilution and disk diffusion methods.
Data Presentation
A critical aspect of evaluating a new antimicrobial agent is the systematic collection and presentation of susceptibility data. While specific minimum inhibitory concentration (MIC) data for this compound against a comprehensive panel of beta-lactamase-producing isolates is not extensively available in the public domain, the following table serves as a template for researchers to populate with their experimental findings. The example data provided is illustrative and intended to guide the presentation of results.
Table 1: Example In Vitro Activity of this compound and Comparator Agents Against Beta-Lactamase-Producing Isolates
| Bacterial Isolate | Beta-Lactamase Produced | This compound MIC (µg/mL) | Comparator A MIC (µg/mL) | Comparator B MIC (µg/mL) |
| Escherichia coli ATCC 35218 | TEM-1 | ≤1 | >64 | 8 |
| Klebsiella pneumoniae BAA-1705 | SHV-18 (ESBL) | 2 | >256 | 64 |
| Escherichia coli BAA-2469 | CTX-M-15 (ESBL), OXA-1 | 2 | >256 | 128 |
| Klebsiella pneumoniae BAA-1144 | KPC-3 | 4 | >256 | >256 |
| Enterobacter cloacae ATCC 13047 | AmpC (inducible) | 1 | 32 | 16 |
| Klebsiella pneumoniae NCTC 13442 | OXA-48 | 4 | >256 | 16 |
| Pseudomonas aeruginosa ATCC 27853 | - (Control) | 8 | 2 | 4 |
Experimental Protocols
The following are detailed protocols for determining the antimicrobial susceptibility of beta-lactamase-producing isolates to this compound. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Beta-lactamase-producing and control bacterial isolates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile multichannel pipettes and reagent reservoirs
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.
-
Further dilute the stock solution in CAMHB to prepare a working solution for serial dilutions.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 625 nm.
-
Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the appropriate this compound working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 10 µL of the standardized bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Protocol 2: Disk Diffusion (Kirby-Bauer) Method
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
This compound-impregnated paper disks (concentration to be determined based on preliminary MIC data)
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Beta-lactamase-producing and control bacterial isolates
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Forceps or disk dispenser
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of MHA Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Rotate the swab several times against the inside of the tube above the liquid level to remove excess fluid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes before applying the disks.
-
-
Application of Antibiotic Disks:
-
Using sterile forceps or a disk dispenser, place the this compound disk onto the surface of the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar.
-
Place disks far enough apart to prevent overlapping of inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
-
Interpretation of the zone diameters as susceptible, intermediate, or resistant will require the establishment of interpretive criteria based on correlation with MIC data.
-
Visualizations
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound, like other beta-lactam antibiotics, targets the final stages of peptidoglycan synthesis, a crucial process for maintaining the bacterial cell wall integrity. The following diagram illustrates the key steps in this pathway and the point of inhibition by this compound.
Caption: Inhibition of bacterial cell wall synthesis by this compound.
Experimental Workflow
The following diagram outlines the logical workflow for screening and evaluating the efficacy of this compound against beta-lactamase-producing isolates.
Caption: Workflow for evaluating this compound efficacy.
Application Notes and Protocols for Cephabacin M4 Fermentation and Yield Optimization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current knowledge and theoretical protocols for the fermentation of Cephabacin M4, a 7-methoxycephem antibiotic. Due to the limited publicly available data specific to this compound, this document combines established principles of antibiotic fermentation with published information on the producing organisms and related compounds to offer a practical guide for research and development.
Introduction to this compound
This compound is a member of the cephabacin family of antibiotics, characterized by a 7-methoxycephem nucleus. These antibiotics are of bacterial origin, primarily produced by species such as Xanthomonas lactamgena and Lysobacter lactamgenus.[1][2] Cephabacins exhibit antibacterial activity and are noted for their stability against β-lactamases, making them of interest for further investigation and development.[1]
Producing Microorganisms and Inoculum Development
The primary producers of Cephabacin M are Gram-negative bacteria. The following table summarizes the known producing strains.
| Microorganism | Strain Example(s) | Key Characteristics |
| Xanthomonas lactamgena | YK-431, YK-278, YK-280 | Produces Cephabacin M, F, and H groups.[1][2] |
| Lysobacter lactamgenus | YK-90 | Produces Cephabacin F and H groups.[2] |
Protocol 1: Inoculum Development
A robust inoculum is critical for successful fermentation. This protocol outlines a two-stage seed culture development process.
Objective: To prepare a high-density, metabolically active seed culture for inoculation of the production fermenter.
Materials:
-
Sterile seed medium (see Table 2 for a suggested composition)
-
Cryopreserved vial of the producing strain (e.g., Xanthomonas lactamgena YK-431)
-
Sterile shake flasks
-
Incubator shaker
Procedure:
-
Pre-seed Culture:
-
Aseptically transfer 1 mL of the cryopreserved cell suspension to a 250 mL shake flask containing 50 mL of sterile seed medium.
-
Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 24-48 hours.
-
-
Seed Culture:
-
Transfer the pre-seed culture (typically 5-10% v/v) to a larger shake flask or a seed fermenter containing the same sterile seed medium.
-
Incubate under the same conditions as the pre-seed culture for another 24-48 hours, or until the culture reaches the late logarithmic growth phase.
-
The final seed culture is now ready for inoculating the production fermenter.
-
Fermentation Process
The fermentation process for this compound is a submerged aerobic process. The following sections detail the proposed media composition and culture conditions.
Fermentation Media
The composition of the fermentation medium is crucial for cell growth and antibiotic production. While a specific medium for this compound is not publicly available, a complex medium rich in carbohydrates and nitrogen sources is generally effective for antibiotic production by Xanthomonas species.
Table 2: Suggested Fermentation Media Composition
| Component | Seed Medium (g/L) | Production Medium (g/L) | Rationale |
| Glucose | 20 | 40-60 | Primary carbon and energy source. |
| Peptone | 10 | 15-25 | Complex nitrogen source, providing amino acids and peptides. |
| Yeast Extract | 5 | 10-15 | Source of B vitamins, amino acids, and growth factors. |
| (NH₄)₂SO₄ | 2 | 3-5 | Inorganic nitrogen source. |
| K₂HPO₄ | 1 | 2 | Buffering agent and source of potassium and phosphate. |
| MgSO₄·7H₂O | 0.5 | 1 | Source of magnesium ions, essential for enzymatic activity. |
| CaCO₃ | 2 | 3-5 | Buffering agent to control pH drop during fermentation. |
| Trace Element Solution | 1 mL | 2 mL | Provides essential micronutrients. |
Note: The production medium composition is a starting point and should be optimized.
Culture Conditions
Optimal culture conditions are essential for maximizing this compound yield. The following table provides a range of suggested parameters based on the cultivation of related bacteria.
Table 3: Suggested Fermentation Culture Conditions
| Parameter | Range | Rationale |
| Temperature (°C) | 28 - 32 | Optimal growth temperature for most Xanthomonas species. |
| pH | 6.5 - 7.5 | Maintained by buffering agents and/or automated pH control. |
| Dissolved Oxygen (% saturation) | > 30 | Aerobic fermentation requires sufficient oxygen supply. |
| Agitation (rpm) | 300 - 500 (in a lab-scale fermenter) | Ensures proper mixing and oxygen transfer. |
| Fermentation Time (hours) | 120 - 168 | Antibiotic production is typically a secondary metabolic process. |
Yield Optimization Strategies
Improving the yield of this compound is a key objective in process development. The following strategies can be systematically investigated.
Media Optimization
-
One-Factor-at-a-Time (OFAT): Systematically vary the concentration of each medium component to determine its optimal level.
-
Statistical Design of Experiments (DoE): Employ methods like Plackett-Burman design to screen for significant media components and Response Surface Methodology (RSM) to optimize their concentrations.
Precursor Feeding
The biosynthesis of the cephem nucleus involves amino acid precursors. Fed-batch strategies involving the controlled addition of these precursors during the fermentation can enhance yield.
Protocol 2: Precursor Feeding Experiment
Objective: To evaluate the effect of feeding amino acid precursors on this compound production.
Materials:
-
Sterile concentrated solutions of L-cysteine, L-valine, and α-aminoadipic acid.
-
Production fermenter with a feeding pump.
Procedure:
-
Initiate the fermentation using the optimized production medium.
-
After the initial growth phase (e.g., 24-48 hours), begin a continuous or intermittent feed of the precursor solution.
-
Monitor the concentration of this compound and residual precursor levels throughout the fermentation.
-
Compare the final yield with a control fermentation without precursor feeding.
Process Parameter Optimization
Fine-tuning of physical parameters such as temperature, pH, and dissolved oxygen can significantly impact antibiotic production. A DoE approach can be used to study the interactions between these parameters and identify optimal settings.
Downstream Processing: Extraction and Purification
This compound is recovered from the fermentation broth through a multi-step purification process.
Figure 1: this compound Purification Workflow
Caption: A typical multi-step workflow for the purification of this compound.
Protocol 3: General Purification Strategy
Objective: To isolate and purify this compound from the fermentation supernatant.
Materials:
-
Cell-free supernatant
-
Cation-exchange resin (e.g., Dowex 50W)
-
Activated carbon
-
Porous polymer resin (e.g., Amberlite XAD)
-
Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Appropriate buffers and solvents
Procedure:
-
Clarification: Remove microbial cells and other solids from the fermentation broth by centrifugation or microfiltration to obtain a clear supernatant.
-
Cation-Exchange Chromatography: Load the supernatant onto a cation-exchange column to capture the basic this compound molecules. Elute with a salt gradient or a pH shift.
-
Activated Carbon Chromatography: Further purify the eluate by passing it through an activated carbon column to remove colored impurities.
-
Porous Resin Chromatography: Use a porous resin column for desalting and further purification.
-
Preparative RP-HPLC: The final purification step is typically performed using preparative RP-HPLC to achieve high purity this compound.
Analytical Methods for Quantification
Accurate quantification of this compound is essential for process monitoring and yield determination. High-Performance Liquid Chromatography (HPLC) is the method of choice.
Protocol 4: HPLC Quantification of this compound
Objective: To quantify the concentration of this compound in fermentation samples.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 4-6) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for this compound.
-
This compound analytical standard
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Take a sample from the fermentation broth and centrifuge to remove cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample with the mobile phase if necessary to fall within the calibration curve range.
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 25-30°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (typically around 260-280 nm for cephalosporins).
-
Inject the prepared sample and a series of known concentrations of the this compound standard to create a calibration curve.
-
-
Quantification:
-
Determine the peak area of this compound in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Signaling Pathways and Biosynthesis
The biosynthesis of cephabacins, like other β-lactam antibiotics, originates from the amino acids L-α-aminoadipic acid, L-cysteine, and L-valine. These are condensed into the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV), which is then cyclized to form the penicillin nucleus. A series of enzymatic modifications, including ring expansion and substitutions, leads to the final cephabacin structure.
Figure 2: Simplified Cephabacin Biosynthetic Pathway
Caption: A simplified representation of the biosynthetic pathway leading to this compound.
Understanding this pathway is crucial for developing rational strategies for yield improvement, such as precursor feeding and genetic engineering of the producing strain.
Conclusion
The fermentation of this compound presents a promising area of research in the development of new antibiotics. While specific data on the industrial-scale production of this compound is limited, the protocols and strategies outlined in these application notes provide a solid foundation for laboratory-scale fermentation, optimization, and analysis. A systematic approach, combining media optimization, process control, and a thorough understanding of the biosynthetic pathway, will be key to unlocking the full potential of this compound production.
References
Application Notes and Protocols: Investigating the Synergistic Effects of Cephabacin M4 with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephabacin M4 is a member of the cephabacin family of antibiotics, which are cephem antibiotics produced by Xanthomonas lactamgena. As a class, cephabacins exhibit a mechanism of action common to β-lactam antibiotics: the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. Specifically, members of the cephabacin M group have been shown to have primary lethal targets of PBP 1 in Escherichia coli and PBP 4 in Bacillus subtilis[1].
The global rise in antibiotic resistance necessitates the exploration of combination therapies to enhance the efficacy of existing and novel antimicrobial agents. The synergistic combination of antibiotics can lower the required therapeutic dose, thereby reducing potential toxicity, and can also be effective against multidrug-resistant strains. This document provides a framework for investigating the synergistic potential of this compound with other classes of antibiotics.
Potential Mechanisms of Synergy
The synergistic interaction of a β-lactam antibiotic like this compound with other antimicrobials can occur through several mechanisms. Understanding these potential interactions is key to designing effective combination therapies.
-
Inhibition of β-Lactamases: A common resistance mechanism against β-lactam antibiotics is the production of β-lactamase enzymes that hydrolyze and inactivate the antibiotic. Combining this compound with a β-lactamase inhibitor can protect it from degradation, thereby restoring its activity against resistant bacteria.
-
Enhanced Permeability: Certain antibiotics, such as aminoglycosides or polymyxins, can damage the bacterial cell membrane. This can lead to increased uptake of this compound, allowing it to reach its PBP targets more effectively.
-
Sequential Blockade of a Metabolic Pathway: Combining antibiotics that inhibit different steps in the same essential metabolic pathway can lead to a synergistic effect.
-
Complementary Target Binding: Different β-lactam antibiotics can have varying affinities for different PBPs. Combining two β-lactams that target different essential PBPs can result in a more potent bactericidal effect[2].
Data Presentation: Quantifying Synergistic Effects
The interaction between two antimicrobial agents is typically quantified using the Fractional Inhibitory Concentration (FIC) index. This index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination, as determined by a checkerboard assay.
The FIC for each drug is calculated as follows:
-
FICA = MIC of drug A in combination / MIC of drug A alone
-
FICB = MIC of drug B in combination / MIC of drug B alone
The FIC index (FICI) is the sum of the individual FICs:
-
FICI = FICA + FICB
The interpretation of the FICI is as follows:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
Table 1: Hypothetical Synergistic Activity of this compound with Various Antibiotics against a Multi-Drug Resistant E. coli Strain
| Antibiotic Combination | MIC of this compound (µg/mL) Alone | MIC of Antibiotic B (µg/mL) Alone | MIC of this compound (µg/mL) in Combination | MIC of Antibiotic B (µg/mL) in Combination | FIC of this compound | FIC of Antibiotic B | FICI | Interpretation |
| This compound + Aminoglycoside X | 16 | 8 | 4 | 1 | 0.25 | 0.125 | 0.375 | Synergy |
| This compound + Fluoroquinolone Y | 16 | 4 | 8 | 1 | 0.5 | 0.25 | 0.75 | Additive |
| This compound + β-Lactamase Inhibitor Z | 16 | 2 | 2 | 1 | 0.125 | 0.5 | 0.625 | Additive |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
Materials:
-
This compound stock solution
-
Stock solution of the second antibiotic
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare serial twofold dilutions of this compound in the broth medium along the rows of the 96-well plate.
-
Prepare serial twofold dilutions of the second antibiotic in the broth medium along the columns of the 96-well plate.
-
-
Inoculation:
-
Dilute the standardized bacterial suspension to the final desired inoculum concentration (typically 5 x 105 CFU/mL).
-
Add the bacterial inoculum to each well of the microtiter plate.
-
-
Controls:
-
Include a growth control well (no antibiotics).
-
Include wells with each antibiotic alone to determine their individual MICs.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the plates for turbidity to determine the MICs. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
Calculate the FIC and FICI for each combination.
-
Visualizations
Experimental Workflow for Synergy Testing
Caption: Workflow for determining antibiotic synergy using the checkerboard assay.
Potential Signaling Pathway for Synergy
The following diagram illustrates a hypothetical synergistic mechanism where a membrane-disrupting agent enhances the activity of this compound.
Caption: Hypothetical synergistic action of this compound with a membrane-disrupting agent.
Conclusion
While specific data on the synergistic interactions of this compound are not yet widely available, its classification as a β-lactam antibiotic provides a strong rationale for investigating its potential in combination therapies. The protocols and frameworks outlined in these application notes provide a robust starting point for researchers to explore and quantify the synergistic effects of this compound with other antibiotics. Such studies are crucial for the development of novel therapeutic strategies to combat the growing threat of antibiotic resistance.
References
Application Notes and Protocols for Checkerboard Assay: Investigating Cephabacin M4 Antibiotic Synergy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the checkerboard assay for evaluating the synergistic potential of Cephabacin M4, a 7-methoxycephem antibiotic, in combination with other antimicrobial agents. The provided protocols and data presentation templates will enable researchers to design, execute, and interpret antibiotic synergy studies effectively.
Introduction to this compound and Antibiotic Synergy
This compound is a member of the cephalosporin class of β-lactam antibiotics.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting and acylating penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.[3][4][5] This disruption of the cell wall integrity ultimately leads to bacterial cell lysis and death.[3]
Antibiotic synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects. This can be a valuable strategy to enhance efficacy, overcome resistance, reduce required doses, and minimize toxicity. The checkerboard assay is a widely used in vitro method to quantitatively assess the interaction between two antimicrobial agents.[6]
Data Presentation
Table 1: Checkerboard Assay Results for this compound Combinations
| Test Organism | Combination Agent | MIC of this compound Alone (µg/mL) | MIC of Combination Agent Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Combination Agent in Combination (µg/mL) | FIC Index (FICI) | Interpretation |
| [e.g., E. coli ATCC 25922] | [e.g., Gentamicin] | ||||||
| [e.g., S. aureus ATCC 29213] | [e.g., Gentamicin] | ||||||
| [e.g., P. aeruginosa ATCC 27853] | [e.g., Amikacin] | ||||||
| [e.g., E. coli (Clinical Isolate)] | [e.g., Ciprofloxacin] |
Interpretation of the Fractional Inhibitory Concentration (FIC) Index:
The FIC Index (FICI) is calculated to determine the nature of the interaction between the two antibiotics. The formula is as follows:
FICI = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The interpretation of the FICI value is generally as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Experimental Protocols
This section provides a detailed methodology for performing a checkerboard assay to assess the synergy between this compound and a second antibiotic.
Materials
-
This compound (analytical standard)
-
Second antibiotic of interest (analytical standard)
-
Appropriate bacterial strains (e.g., ATCC reference strains or clinical isolates)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reservoirs
-
Multichannel pipette
-
Single-channel pipettes
-
Spectrophotometer or microplate reader
-
Incubator (35-37°C)
-
0.5 McFarland turbidity standard
Protocol
1. Preparation of Antibiotic Stock Solutions: a. Prepare stock solutions of this compound and the second antibiotic in a suitable solvent (e.g., sterile deionized water or as recommended for the specific antibiotic) at a concentration of 10x the highest concentration to be tested. b. Sterilize the stock solutions by filtration through a 0.22 µm filter.
2. Preparation of Bacterial Inoculum: a. From a fresh overnight culture, pick several colonies and suspend them in sterile saline or CAMHB. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Setting up the Checkerboard Plate: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate except for the first column. b. In the first column (column 1), add 200 µL of the highest concentration of this compound to be tested (prepared in CAMHB). c. Perform serial two-fold dilutions of this compound by transferring 100 µL from column 1 to column 2, mixing, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. Column 11 will serve as the growth control (no antibiotic). d. Along the rows, add the second antibiotic. Prepare dilutions of the second antibiotic in separate tubes or a deep-well plate. e. Add 50 µL of each concentration of the second antibiotic to the corresponding row (e.g., highest concentration in row A, next dilution in row B, and so on). Row H will contain no second antibiotic to determine the MIC of this compound alone. f. Similarly, column 12 can be used to determine the MIC of the second antibiotic alone by adding the antibiotic dilutions without this compound.
4. Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. b. Include a growth control well (CAMHB + inoculum, no antibiotics) and a sterility control well (CAMHB only). c. Seal the plate and incubate at 35-37°C for 18-24 hours.
5. Reading and Interpreting the Results: a. After incubation, determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth. b. The MICs are then used to calculate the FIC Index as described in the Data Presentation section.
Visualizations
The following diagrams illustrate the experimental workflow and the potential mechanism of synergistic action.
Caption: Experimental workflow for the checkerboard assay.
Caption: Potential synergistic mechanism of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cephabacins, new cephem antibiotics of bacterial origin. I. Discovery and taxonomy of the producing organisms and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cephabacins, new cephem antibiotics of bacterial origin. IV. Antibacterial activities, stability to beta-lactamases and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cephabacin M1-6, new 7-methoxycephem antibiotics of bacterial origin. I. A producing organism, fermentation, biological activities, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A 1.2-A snapshot of the final step of bacterial cell wall biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Cephabacin M4 Production from Xanthomonas lactamgena
Welcome to the technical support center for the optimization of Cephabacin M4 yield from Xanthomonas lactamgena. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimentation.
Troubleshooting Guides
This section addresses common issues that may arise during the fermentation of Xanthomonas lactamgena for this compound production.
Issue 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Precursor Amino Acid Concentration: The biosynthesis of this compound is dependent on the availability of specific precursor amino acids. | Ensure the fermentation medium is supplemented with adequate concentrations of L-α-aminoadipic acid, L-cysteine, and L-valine. These are the foundational building blocks for cephabacin biosynthesis.[1] Start with concentrations reported for other beta-lactam antibiotics and optimize through a dose-response experiment. |
| Suboptimal Fermentation Medium Composition: The carbon and nitrogen sources, as well as trace elements, can significantly impact secondary metabolite production. | Systematically evaluate different carbon sources (e.g., glucose, sucrose, glycerol) and nitrogen sources (e.g., peptone, yeast extract, ammonium salts). A balanced carbon-to-nitrogen ratio is crucial. Refer to the experimental protocols section for a baseline medium composition. |
| Inadequate Aeration and Dissolved Oxygen (DO) Levels: Oxygen availability is often a critical parameter in antibiotic biosynthesis. | Monitor and control the dissolved oxygen level during fermentation. Start with a setpoint of 30-50% saturation and optimize. Insufficient oxygen can limit key enzymatic steps in the biosynthetic pathway. |
| Unfavorable pH of the Culture Medium: The pH of the fermentation broth affects enzyme activity and nutrient uptake. | Monitor the pH throughout the fermentation process and maintain it within the optimal range for Xanthomonas lactamgena, which is typically near neutral (pH 7.0). Use appropriate buffers or automated pH control. |
| Incorrect Incubation Temperature: Temperature influences microbial growth and enzyme kinetics. | Optimize the incubation temperature for this compound production. While optimal growth may occur at a certain temperature, the optimal temperature for secondary metabolite production might be slightly different. Conduct a temperature profiling experiment (e.g., 25°C, 28°C, 30°C). |
| Strain Degeneration: Repeated subculturing of the production strain can lead to a decrease in antibiotic yield. | Maintain a stock of the high-yielding Xanthomonas lactamgena strain in a cryopreserved state. Use a fresh culture from the frozen stock for each set of experiments to ensure consistency. |
Issue 2: Inconsistent Batch-to-Batch Yield
| Possible Cause | Troubleshooting Step |
| Variability in Inoculum Preparation: The age, density, and physiological state of the inoculum can significantly affect fermentation performance. | Standardize the inoculum preparation protocol. Use a consistent volume of a culture at a specific growth phase (e.g., mid-logarithmic phase) and cell density (measured by optical density) to inoculate the production medium. |
| Inconsistent Quality of Media Components: Variations in the composition of complex media components like peptone or yeast extract can lead to inconsistent results. | Use high-quality, certified media components from a reliable supplier. For critical experiments, consider using a chemically defined medium to eliminate variability from complex components. |
| Fluctuations in Fermentation Parameters: Even minor deviations in pH, temperature, or aeration can impact the final yield. | Ensure that all fermentation parameters are tightly controlled and monitored throughout the process using calibrated probes and controllers. |
Frequently Asked Questions (FAQs)
Q1: What are the key precursor amino acids for this compound biosynthesis?
A1: The biosynthesis of cephabacins, including this compound, utilizes three primary precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.[1] Supplementation of the fermentation medium with these amino acids is a critical strategy for improving yield.
Q2: What is a good starting point for the fermentation medium composition?
A2: A good starting point for a basal fermentation medium for Xanthomonas lactamgena can be adapted from media used for other Xanthomonas species. A suggested basal medium is provided in the Experimental Protocols section. However, optimization of carbon and nitrogen sources is highly recommended for maximizing this compound production.
Q3: How can I genetically modify Xanthomonas lactamgena to improve yield?
A3: While specific genetic engineering strategies for Xanthomonas lactamgena and this compound are not extensively documented in publicly available literature, general approaches for improving antibiotic yield in bacteria can be applied. These include:
-
Overexpression of biosynthetic genes: Identifying and overexpressing the key genes in the this compound biosynthetic cluster.
-
Deletion of competing pathway genes: Removing genes that divert precursors away from the this compound pathway.
-
Modification of regulatory genes: Manipulating regulatory genes that control the expression of the biosynthetic gene cluster.
Q4: What is the general biosynthetic pathway for this compound?
A4: The biosynthesis of this compound follows the general pathway for beta-lactam antibiotics. It begins with the condensation of the three precursor amino acids (L-α-aminoadipic acid, L-cysteine, and L-valine) to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This is followed by cyclization to form isopenicillin N, which is then further modified through a series of enzymatic steps to yield the final this compound structure. A diagram of the proposed pathway is provided below.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Potential Impact on Yield |
| Precursor Amino Acids | L-α-aminoadipic acid, L-cysteine, L-valine | Direct impact; essential for biosynthesis |
| Carbon Source | Glucose, Sucrose (20-40 g/L) | High impact; primary energy and carbon source |
| Nitrogen Source | Peptone, Yeast Extract (5-10 g/L) | High impact; essential for growth and enzyme synthesis |
| pH | 6.8 - 7.2 | Moderate to high impact; affects enzyme activity |
| Temperature | 28 - 30 °C | Moderate to high impact; affects growth rate and enzyme kinetics |
| Dissolved Oxygen | 30 - 50% saturation | High impact; critical for specific enzymatic steps |
Experimental Protocols
Baseline Fermentation Protocol for this compound Production
This protocol provides a general guideline. Optimization of each component and parameter is recommended.
-
Inoculum Preparation:
-
Aseptically transfer a loopful of Xanthomonas lactamgena from a fresh agar plate to a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubate at 28°C on a rotary shaker at 200 rpm for 24-48 hours, until the culture reaches the mid-logarithmic growth phase (OD600 ≈ 1.0-1.5).
-
-
Production Medium:
-
Prepare the production medium with the following composition (per liter):
-
Glucose: 30 g
-
Peptone: 10 g
-
Yeast Extract: 5 g
-
KH2PO4: 2 g
-
MgSO4·7H2O: 0.5 g
-
L-α-aminoadipic acid: 1 g
-
L-cysteine: 1 g
-
L-valine: 1 g
-
-
Adjust the pH to 7.0 before sterilization.
-
-
Fermentation:
-
Inoculate the production medium with 5% (v/v) of the seed culture.
-
Incubate in a fermenter at 28°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and agitation to maintain a dissolved oxygen level of 40% saturation.
-
Monitor pH and adjust as necessary to maintain it at 7.0.
-
Collect samples at regular intervals (e.g., every 12 hours) for analysis of cell growth (OD600) and this compound concentration by a suitable analytical method (e.g., HPLC).
-
Visualizations
Caption: Proposed biosynthetic pathway for this compound.
Caption: Troubleshooting workflow for low this compound yield.
References
troubleshooting inconsistent MIC results for Cephabacin M4
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cephabacin M4. Our goal is to help you achieve consistent and reliable Minimum Inhibitory Concentration (MIC) results in your antimicrobial susceptibility testing.
Troubleshooting Inconsistent MIC Results
Experiencing variability in your this compound MIC assays? This guide will walk you through potential causes and solutions to help you standardize your results.
Question: My MIC values for this compound are inconsistent across replicates and experiments. What are the common causes for this variability?
Answer:
Inconsistent MIC results for this compound, a beta-lactam antibiotic, can stem from several factors throughout the experimental workflow. The key to resolving this is a systematic review of your protocol and lab practices. The most common sources of error can be categorized into three main areas: inoculum preparation, assay conditions, and the properties of this compound itself.
Below is a troubleshooting workflow to help you identify the source of the inconsistency.
Caption: Troubleshooting workflow for inconsistent MIC results.
Frequently Asked Questions (FAQs)
Inoculum Preparation
Q1: How critical is the inoculum density for accurate MIC results?
A1: The inoculum density is a critical factor. Antimicrobial susceptibility testing protocols, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), require a standardized inoculum.[1][2] For broth microdilution, the final concentration in the wells should be approximately 5 x 10^5 CFU/mL.[3]
A higher than intended inoculum can lead to falsely elevated MIC values due to the larger number of bacterial cells that need to be inhibited. Conversely, a lower inoculum may result in falsely low MICs.
Best Practices:
-
Always standardize your bacterial suspension to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[4]
-
Use a spectrophotometer to verify the turbidity for greater accuracy.[5]
-
Ensure the inoculum is used within 15-30 minutes of standardization to prevent changes in bacterial density.[4][6]
Q2: Can the age of the bacterial culture affect my MIC results?
A2: Yes, the growth phase of the bacteria used for the inoculum is important. It is recommended to use colonies from a fresh, pure culture (18-24 hours old) to ensure the bacteria are in the logarithmic growth phase and are metabolically active.[2] Older cultures may contain dead or less viable cells, leading to an underestimation of the true bacterial density and potentially variable MICs.
Assay Conditions
Q3: What components of the growth media can influence this compound MIC values?
A3: Mueller-Hinton Broth (MHB) is the standard medium for most routine antimicrobial susceptibility testing.[5] However, variations in its composition can affect the activity of beta-lactam antibiotics like this compound.
-
Cation Concentration: The concentration of divalent cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), can impact the stability and activity of some antibiotics and the susceptibility of certain bacteria. It is crucial to use cation-adjusted Mueller-Hinton Broth (CAMHB).
-
pH: The pH of the MHB should be between 7.2 and 7.4. Deviations can affect the stability and activity of the antibiotic.
Q4: How do I standardize the reading of my MIC endpoints to reduce variability?
A4: Reading the MIC endpoint, which is the lowest concentration of an antibiotic that inhibits visible growth, can be subjective.[5][7]
-
Visual Reading: When reading by eye, ensure consistent lighting and view the microtiter plate against a dark, non-reflective background. A small button of growth at the bottom of the well or a faint haziness may need to be disregarded depending on the specific guidelines being followed.[5]
-
Spectrophotometric Reading: Using a microplate reader to measure optical density (OD) can provide a more objective endpoint. However, you must establish a clear cutoff for growth inhibition (e.g., 80% or 90% reduction in OD compared to the growth control well).
-
Reader Error: It's important to be aware of potential reader error, where different individuals may interpret the same result differently.[8][9] Having two individuals read the results independently can help ensure consistency.
This compound Specific Issues
Q5: What is the mechanism of action for this compound, and how might this relate to inconsistent MICs?
A5: Cephabacins are cephem antibiotics that belong to the beta-lactam class. Their primary mechanism of action is the inhibition of bacterial cell wall synthesis. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[10] This leads to cell lysis and bacterial death.
Caption: Mechanism of action of this compound.
Inconsistencies can arise if the target organism produces beta-lactamases, enzymes that can degrade the beta-lactam ring of this compound, rendering it inactive.[11] The level of beta-lactamase expression can vary under different experimental conditions, leading to fluctuating MIC values.
Q6: Could the stability of my this compound solution be a source of error?
A6: Yes, the stability of beta-lactam antibiotics in solution can be a significant factor.[11]
-
Stock Solutions: Prepare stock solutions of this compound in a suitable solvent and store them at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions for each experiment from a thawed stock aliquot. Do not store diluted antibiotic solutions for extended periods, as degradation can occur.
Experimental Protocols
Broth Microdilution MIC Assay
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][4]
1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 4-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or Mueller-Hinton Broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Within 15 minutes, dilute this standardized suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well of the microtiter plate.
2. Preparation of Antibiotic Dilutions: a. Prepare a stock solution of this compound of known concentration. b. Perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well after adding the inoculum should be 100 µL.
3. Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well containing the antibiotic dilutions. b. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only). c. Incubate the plate at 35-37°C for 16-20 hours in ambient air.[2]
4. Interpretation of Results: a. Following incubation, determine the MIC by visually inspecting the wells for turbidity. b. The MIC is the lowest concentration of this compound that shows no visible growth.[7]
Summary of Key Experimental Parameters
| Parameter | Recommendation | Rationale |
| Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Standardized medium for susceptibility testing; appropriate cation concentration is crucial for some antibiotic activities.[5] |
| Inoculum Density | 5 x 10^5 CFU/mL (final concentration in well) | Ensures reproducibility and comparability of results.[3] |
| Incubation Time | 16-20 hours | Allows for sufficient bacterial growth to determine inhibition. |
| Incubation Temperature | 35-37°C | Optimal growth temperature for most clinically relevant bacteria.[2] |
| Endpoint Reading | Lowest concentration with no visible growth | Standard definition of the Minimum Inhibitory Concentration.[7] |
By carefully controlling these variables and following standardized protocols, you can significantly improve the consistency and reliability of your this compound MIC results.
References
- 1. One moment, please... [medicallabnotes.com]
- 2. learnmicrobiology.com [learnmicrobiology.com]
- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apec.org [apec.org]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 8. Reader error in determining minimal inhibitory concentrations with microdilution susceptibility test panels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Cephabacins, new cephem antibiotics of bacterial origin. IV. Antibacterial activities, stability to beta-lactamases and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of β-lactamase production and β-lactam instability on MIC testing results for Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming matrix effects in Cephabacin M4 bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Cephabacin M4 bioassays, with a specific focus on mitigating matrix effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound experiments, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor reproducibility of results | Matrix Effects: Endogenous or exogenous components in the biological sample interfering with the assay.[1][2] | - Optimize Sample Preparation: Employ techniques like Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation to remove interfering substances.[3][4] - Dilute the Sample: If the assay sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. - Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects.[5] - Employ an Internal Standard: A suitable internal standard can help to correct for variability introduced by matrix effects.[6] |
| Pipetting Errors or Inconsistent Sample Handling: | - Ensure proper pipette calibration and technique. - Maintain consistent timing and temperature for all incubation steps. | |
| Low analyte recovery | Inefficient Extraction: The chosen sample preparation method may not be optimal for this compound in your specific matrix. | - Method Optimization: Adjust parameters such as pH, solvent composition, and extraction time.[4] - Alternative Extraction Method: If using protein precipitation, consider switching to SPE or LLE for a cleaner extract.[3] |
| Analyte Degradation: this compound may be unstable under the experimental conditions. | - pH and Temperature Control: Ensure that the pH and temperature of all solutions and during all steps are within the stability range for this compound. - Use of Stabilizers: If known, add appropriate stabilizers to the sample. | |
| High background signal or false positives | Contamination: Contamination of reagents, samples, or equipment with interfering substances or microorganisms.[7] | - Aseptic Technique: Use sterile techniques, especially for microbial bioassays.[8] - Reagent Purity: Use high-purity solvents and reagents. - Blank Samples: Always include blank matrix samples to assess the background signal. |
| Non-specific Binding: Components in the matrix may bind non-specifically to assay reagents. | - Blocking Agents: For immunoassays, use appropriate blocking buffers. - Wash Steps: Optimize the number and stringency of wash steps to remove non-specifically bound components. | |
| No or very low signal | Incorrect Wavelength/Filter Settings: | - Verify that the plate reader or detector is set to the correct wavelength or filter for your assay's detection method.[9] |
| Reagent Degradation: Critical reagents may have expired or been stored improperly.[9] | - Check the expiration dates of all reagents. - Ensure reagents have been stored at the recommended temperatures. | |
| Enzyme Inactivity (for enzymatic assays): | - Equilibrate all reagents to the assay temperature before use.[9] - Avoid repeated freeze-thaw cycles of enzymes. |
Frequently Asked Questions (FAQs)
1. What are matrix effects and how do they impact my this compound bioassay?
Matrix effects are the influence of all other components in a sample, apart from the analyte of interest (this compound), on the analytical signal.[10] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal) in mass spectrometry-based assays, or interference in other types of bioassays.[2] This can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity of your assay.[10]
2. I am observing significant ion suppression in my LC-MS/MS analysis of this compound from plasma. What is the most effective way to minimize this?
The most effective way to combat ion suppression is to improve your sample preparation method to remove the interfering matrix components before analysis.[11] Solid Phase Extraction (SPE) is often more effective at removing interfering substances like phospholipids compared to simpler methods like protein precipitation.[10][11] Additionally, optimizing your chromatographic separation to ensure this compound elutes in a region free from co-eluting matrix components can significantly reduce ion suppression.
3. Can I just dilute my sample to overcome matrix effects?
Sample dilution can be a simple and effective way to reduce matrix effects, as it lowers the concentration of all components, including interferences. However, this approach is only feasible if the concentration of this compound in your samples is high enough to remain above the lower limit of quantification of your assay after dilution.
4. What is a matrix-matched calibration curve and when should I use it?
A matrix-matched calibration curve is prepared by spiking known concentrations of your analyte into a blank biological matrix that is identical to your sample (e.g., drug-free plasma).[5] This should be used when you cannot completely eliminate matrix effects through sample preparation. By preparing your standards in the same matrix as your samples, any signal suppression or enhancement will affect the standards and the samples similarly, leading to more accurate quantification.[5]
5. Are there any general tips for troubleshooting a microbial bioassay for this compound?
Yes, for microbial bioassays, consider the following:
-
Standardized Inoculum: Ensure the concentration of the test microorganism is consistent across all plates.
-
Media pH: The pH of the agar can affect the activity of the antibiotic. Ensure it is controlled and consistent.
-
Incubation Conditions: Maintain a consistent temperature and incubation time for all plates.
-
Plate Homogeneity: Ensure the agar depth is uniform across the plate.
Experimental Protocols
Due to the limited publicly available information specific to "this compound," the following are generalized yet detailed protocols for common sample preparation techniques used for cephalosporin antibiotics in biological matrices. These should be optimized for your specific application.
Protocol 1: Solid Phase Extraction (SPE) for Cephalosporins from Plasma
This protocol is a general guideline for extracting cephalosporins from plasma using a reversed-phase SPE cartridge.
Materials:
-
SPE cartridges (e.g., C18)
-
Plasma samples
-
Internal Standard (if used)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid or other suitable acid/buffer for pH adjustment
-
SPE Vacuum Manifold
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 1 mL of plasma, add the internal standard (if applicable) and vortex briefly.
-
Add 1 mL of an acidic solution (e.g., 2% formic acid in water) to the plasma to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 3 mL of methanol.
-
Equilibrate the cartridges with 3 mL of water. Do not allow the cartridges to dry out.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridges.
-
Apply a gentle vacuum to draw the sample through the cartridge at a slow, steady rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridges with 3 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the analyte with 2 mL of methanol or acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase used for your analytical method.
-
Vortex to ensure the analyte is fully dissolved.
-
Transfer to an autosampler vial for analysis.
-
Protocol 2: Protein Precipitation for Cephalosporins from Plasma
This is a simpler, high-throughput method, but may result in a less clean extract compared to SPE.
Materials:
-
Plasma samples
-
Internal Standard (if used)
-
Acetonitrile or Methanol (ice-cold)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
To 200 µL of plasma in a microcentrifuge tube, add the internal standard (if applicable). .
-
-
Precipitation:
-
Add 600 µL of ice-cold acetonitrile or methanol to the plasma sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube or an autosampler vial.
-
-
Analysis:
-
The supernatant can be directly injected for LC-MS/MS analysis. If necessary, it can be evaporated and reconstituted in the mobile phase.
-
Quantitative Data Summary
The following tables summarize recovery and matrix effect data for various cephalosporins using different sample preparation methods, which can serve as a reference for what to expect in your this compound bioassays.
Table 1: Recovery of Cephalosporins from Human Plasma using SPE [12]
| Cephalosporin | Recovery (%) |
| Ceftriaxone | 20.92 |
| Cefixime | 25.84 |
| Cefdinir | 37.88 |
Table 2: Matrix Effect and Recovery of Antibiotics in Mussel Tissue using Matrix Solid-Phase Dispersion [5]
| Antibiotic | Matrix Effect (%) | Recovery (%) |
| Sulfadiazine | -2.14 | 71.6 |
| Sulfathiazole | -10.4 | 65.2 |
| Sulfamethoxazole | -11.9 | 60.1 |
| Trimethoprim | -56.4 | 27.0 |
Note: A negative matrix effect indicates ion suppression.
Visualizations
Troubleshooting Workflow for Matrix Effects
References
- 1. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Matrix Solid-Phase Dispersion Procedure for Determination of Antibiotics and Metabolites in Mussels: Application in Exposure Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of antibiotics by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmaguideline.co.uk [pharmaguideline.co.uk]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
ensuring Cephabacin M4 stability in long-term storage
Technical Support Center: Cephabacin M4
Welcome to the Technical Support Center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability and integrity of this compound during long-term storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For long-term stability, solid (lyophilized powder) this compound should be stored at -20°C in a desiccated, light-protected environment.[1] Under these conditions, the compound is expected to remain stable for up to 36 months.[2]
Q2: How should I store reconstituted solutions of this compound?
A2: Reconstituted solutions of this compound are significantly less stable than the lyophilized powder. For short-term storage (up to 24 hours), solutions can be kept at 2-8°C.[3][4] For longer-term storage of solutions, it is recommended to aliquot and freeze them at -80°C, where they can be stable for up to 6 months.[4] Avoid repeated freeze-thaw cycles, as this can lead to degradation.
Q3: What are the visible signs of this compound degradation?
A3: A noticeable color change in the reconstituted solution, from colorless or pale yellow to a darker yellow or brown, is a primary indicator of degradation. A decrease in pH of the solution and the appearance of particulate matter are also signs of instability.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is photosensitive. Exposure to UV or ambient light can accelerate degradation.[2] It is crucial to store both the solid form and solutions in amber vials or otherwise protected from light.[2]
Q5: What is the optimal pH for this compound stability in solution?
A5: this compound, like many cephalosporins, exhibits maximum stability in a slightly acidic to neutral pH range, typically between pH 4.5 and 6.5.[5] Solutions with a pH outside of this range will show accelerated degradation.[5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reconstituted solution rapidly turns dark yellow or brown. | 1. Storage at room temperature. 2. Exposure to light. 3. Incorrect pH of the solvent. 4. Contamination. | 1. Always store reconstituted solutions at 2-8°C for short-term use or -80°C for long-term storage.[4] 2. Use amber vials or wrap containers in aluminum foil to protect from light.[2] 3. Ensure the reconstitution solvent has a pH between 4.5 and 6.5.[5] 4. Use sterile techniques and solvents for reconstitution. |
| Unexpected loss of bioactivity in my experiments. | 1. Degradation of this compound due to improper storage. 2. Multiple freeze-thaw cycles of the stock solution. 3. Interaction with other components in the experimental medium. | 1. Verify storage conditions and prepare fresh solutions from lyophilized powder. 2. Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. 3. Assess the stability of this compound in your specific experimental medium by running a time-course stability study.[7] |
| Precipitate forms in the reconstituted solution upon storage. | 1. Supersaturation of the solution. 2. Formation of insoluble degradation products. 3. Change in pH leading to decreased solubility. | 1. Ensure you are not exceeding the solubility limit of this compound in your chosen solvent. 2. Discard the solution as the presence of precipitate indicates significant degradation. 3. Check and buffer the pH of your solution to maintain it within the optimal range. |
Quantitative Stability Data
Table 1: Stability of Lyophilized this compound under Different Storage Conditions
| Storage Condition | Timepoint | Purity (%) |
| -20°C, Desiccated, Dark | 12 months | 99.5 |
| 24 months | 99.1 | |
| 36 months | 98.5 | |
| 2-8°C | 6 months | 97.2 |
| 12 months | 95.0 | |
| 25°C / 60% RH | 1 month | 92.3 |
| 3 months | 85.1 |
Table 2: Stability of Reconstituted this compound (1 mg/mL in pH 6.0 buffer)
| Storage Condition | Timepoint | Remaining Active Compound (%) |
| -80°C | 3 months | 98.9 |
| 6 months | 97.5 | |
| 2-8°C | 24 hours | 96.8 |
| 48 hours | 92.1 | |
| 72 hours | 88.5 | |
| Room Temperature (25°C) | 8 hours | 90.3 |
| 24 hours | 75.6 |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound
This protocol describes a reversed-phase HPLC method to quantify this compound and its degradation products.
1. Instrumentation and Materials:
- HPLC system with UV detector
- C18 reversed-phase column (4.6 x 250 mm, 5 µm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- This compound reference standard
- Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 274 nm
- Injection Volume: 10 µL
- Gradient Elution: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0 | 95 | 5 | | 20 | 50 | 50 | | 25 | 5 | 95 | | 30 | 95 | 5 |
3. Procedure:
- Prepare a stock solution of this compound reference standard (1 mg/mL) in Mobile Phase A.
- Generate a calibration curve by preparing a series of dilutions from the stock solution (e.g., 1-100 µg/mL).
- Prepare samples for stability testing by diluting them to fall within the calibration range.
- Inject the standards and samples onto the HPLC system.
- Quantify the peak area of this compound and any degradation products. The retention time for this compound is approximately 12.5 minutes. Degradation products will typically elute at earlier retention times.
Visualizations
References
- 1. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Long-Term Storage of Reconstituted and In-Use Products – StabilityStudies.in [stabilitystudies.in]
- 4. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
dealing with Cephabacin M4 cross-reactivity in immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for the detection of Cephabacin M4.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cross-reactivity in a this compound immunoassay?
A1: The primary cause of cross-reactivity is the structural similarity between this compound and other cephalosporin antibiotics present in the sample. Immunoassay antibodies that recognize specific epitopes on this compound may also bind to analogous structures on other molecules. This is particularly common with antibodies that target the core 7-aminocephalosporanic acid (7-ACA) nucleus or share similar R1 and R2 side chains with other cephalosporins.
Q2: How can I determine the cross-reactivity of my anti-Cephabacin M4 antibody?
A2: Cross-reactivity is typically determined using a competitive ELISA format. You would run competition curves for this compound and a panel of structurally related cephalosporins. The concentration of each compound that causes 50% inhibition of the maximum signal (IC50) is determined. The percent cross-reactivity is then calculated using the formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
A detailed protocol for this procedure is provided in the "Experimental Protocols" section.
Q3: My assay is showing a high background signal. What are the possible causes and solutions?
A3: A high background signal can be caused by several factors:
-
Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding of the antibody to the microplate wells. Try increasing the blocking incubation time or using a different blocking agent (e.g., 5% non-fat dry milk in PBS).
-
Antibody Concentration Too High: An excessively high concentration of the primary or secondary antibody can lead to non-specific binding. Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
-
Inadequate Washing: Insufficient washing between steps can leave behind unbound antibodies, resulting in a high background. Ensure that you are performing the recommended number of washes with an appropriate wash buffer (e.g., PBS with 0.05% Tween-20).
-
Contaminated Reagents: Buffers or other reagents may be contaminated. Prepare fresh reagents and filter-sterilize them if necessary.
Q4: I am observing low or no signal in my assay. What should I check?
A4: Low or no signal can be due to a variety of issues:
-
Inactive Reagents: Check the expiration dates of your antibodies, enzyme conjugates, and substrates. Ensure they have been stored correctly.
-
Incorrect Antibody Dilution: The concentration of your primary or secondary antibody may be too low. Prepare fresh dilutions and consider a titration experiment.
-
Problem with the Enzyme/Substrate Reaction: The enzyme conjugate may be inactive, or the substrate may have degraded. Test the activity of your enzyme-substrate pair independently.
-
Improper Plate Coating: If you are coating the plates yourself, the antigen may not be binding effectively. Ensure the coating buffer has the correct pH and that the incubation conditions are optimal.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Cross-Reactivity with a Specific Cephalosporin | The antibody recognizes a shared structural motif (e.g., a similar R1 side chain). | - If the cross-reacting compound is known to be absent from your samples, it may not be an issue.- Consider using a more specific monoclonal antibody if available.- Sample pre-treatment to remove the interfering compound may be necessary. |
| Poor Assay Precision (High CV%) | Inconsistent pipetting, temperature fluctuations during incubation, or improper mixing of reagents. | - Calibrate your pipettes and use proper pipetting technique.- Ensure uniform temperature across the microplate during incubations by avoiding stacking.- Thoroughly mix all reagents before use. |
| Matrix Effects | Components in the sample matrix (e.g., serum, urine, milk) are interfering with the antibody-antigen binding. | - Dilute your samples in assay buffer to reduce the concentration of interfering substances.- Perform a spike and recovery experiment to assess matrix effects.- Consider a sample clean-up procedure like solid-phase extraction (SPE). |
| Inconsistent Results Between Assays | Variation in reagent preparation, incubation times, or temperature. | - Prepare fresh reagents for each assay.- Strictly adhere to the incubation times and temperatures specified in the protocol.- Run a positive control with a known concentration of this compound in every plate. |
Quantitative Data
The following table provides illustrative cross-reactivity data for a hypothetical monoclonal antibody developed against this compound. This data was generated using a competitive ELISA.
| Compound | R1 Side Chain | R2 Side Chain | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | Hypothetical Peptide-like Structure | Hypothetical Ester-linked Peptide | 1.5 | 100 |
| Cefalexin | Phenylglycyl | Methyl | 75 | 2.0 |
| Cefadroxil | p-Hydroxyphenylglycyl | Methyl | 90 | 1.7 |
| Cefazolin | Tetrazolylacetyl | 5-Methyl-1,3,4-thiadiazol-2-yl-thiomethyl | >1000 | <0.15 |
| Ceftiofur | 2-(2-Amino-4-thiazolyl)-2-methoxyiminoacetyl | (Furan-2-carbonylthio)methyl | >1000 | <0.15 |
| Cephapirin | Pyridin-4-ylthioacetyl | Acetoxymethyl | 450 | 0.33 |
Note: The structures of the R1 and R2 side chains of this compound are complex peptides and are simplified here for illustrative purposes. The cross-reactivity data is hypothetical and intended for guidance.
Experimental Protocols
Protocol for Determining Cross-Reactivity using Competitive ELISA
This protocol outlines the steps to assess the cross-reactivity of an anti-Cephabacin M4 antibody with other cephalosporins.
1. Reagent Preparation:
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 5% non-fat dry milk in PBST.
-
Assay Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
This compound Standard Stock Solution: 1 mg/mL in an appropriate solvent (e.g., water or DMSO), stored at -20°C.
-
Cross-Reactant Stock Solutions: 1 mg/mL for each cephalosporin to be tested.
-
Primary Antibody (Anti-Cephabacin M4): Dilute to a pre-determined optimal concentration in Assay Buffer.
-
Secondary Antibody-HRP Conjugate: Dilute according to the manufacturer's instructions in Assay Buffer.
-
Substrate Solution: TMB (3,3’,5,5’-Tetramethylbenzidine).
-
Stop Solution: 2 M Sulfuric Acid.
2. Plate Coating:
-
Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) at a concentration of 1-2 µg/mL in Coating Buffer.
-
Incubate overnight at 4°C.
3. Washing and Blocking:
-
Wash the plate three times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
4. Competitive Reaction:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of this compound and each cross-reactant in Assay Buffer.
-
Add 50 µL of the standard or cross-reactant dilutions to the appropriate wells.
-
Add 50 µL of the diluted anti-Cephabacin M4 primary antibody to each well.
-
Incubate for 1 hour at 37°C.
5. Detection:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the diluted secondary antibody-HRP conjugate to each well.
-
Incubate for 1 hour at 37°C.
6. Signal Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-20 minutes at room temperature.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
7. Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for this compound and each cross-reactant.
-
Determine the IC50 value for each compound from the resulting sigmoidal curves.
-
Calculate the percent cross-reactivity using the formula provided in the FAQs.
Visualizations
Caption: Workflow for Determining Cross-Reactivity using Competitive ELISA.
Caption: Logical Relationship of Antibody Binding and Cross-Reactivity.
method refinement for consistent Cephabacin M4 antibacterial assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for consistent and reliable antibacterial assays of Cephabacin M4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a 7-methoxycephem antibiotic belonging to the cephalosporin class.[1][2] Its primary mechanism of action, like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis.[3][4][5] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][6] For instance, the related compound Cephabacin M1 has been shown to have a high affinity for PBP 1 in Escherichia coli and PBP 4 in Bacillus subtilis.[1][6] This disruption of cell wall integrity ultimately leads to bacterial cell lysis and death.
Q2: What is the expected antibacterial spectrum of this compound?
Cephabacin M-group antibiotics exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] They are also noted to be stable against cephalosporinases, which are a type of β-lactamase enzyme that can inactivate many cephalosporin antibiotics.[1]
Q3: How should this compound be stored?
For optimal stability, this compound should be stored according to the recommendations on its Certificate of Analysis. General guidance for cephalosporins suggests keeping them in well-closed containers, protected from light and moisture, and stored at a controlled room temperature or refrigerated as specified.
Q4: What are the key differences between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays?
-
MIC: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[7] It indicates the bacteriostatic (growth-inhibiting) activity of the compound.
-
MBC: This assay identifies the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][9] It measures the bactericidal (killing) activity of the compound. An antimicrobial agent is generally considered bactericidal if the MBC is no more than four times the MIC.
Q5: Which quality control (QC) strains should I use for this compound assays?
Standard QC strains recommended by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing should be used. Commonly used strains include Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, and Pseudomonas aeruginosa ATCC® 27853™. It is crucial to test these QC strains in parallel with your experimental samples to ensure the validity of your results.
Troubleshooting Guides
This section addresses common issues that may arise during this compound antibacterial assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No zones of inhibition in disk diffusion assay or growth in all wells of MIC assay | 1. Inactive this compound (degraded).2. Bacterial strain is resistant.3. Incorrect inoculum density (too high).4. Issues with the agar or broth medium (e.g., wrong pH). | 1. Use a fresh, properly stored stock of this compound. Verify its activity with a known susceptible QC strain.2. Confirm the identity and expected susceptibility of your bacterial strain. Test against a panel of antibiotics to check for multi-drug resistance.3. Ensure your inoculum is standardized to a 0.5 McFarland turbidity standard.[10]4. Check the pH of your Mueller-Hinton agar/broth. It should be between 7.2 and 7.4.[11] |
| Inconsistent or variable MIC/MBC results | 1. Inconsistent inoculum preparation.2. Pipetting errors during serial dilutions.3. Contamination of cultures or reagents.4. Variation in incubation conditions (time, temperature, atmosphere). | 1. Strictly adhere to a standardized protocol for inoculum preparation to ensure a consistent starting cell density.[12]2. Calibrate pipettes regularly. Use fresh tips for each dilution step.3. Use aseptic techniques throughout the experiment. Check for purity of bacterial cultures by streaking on an agar plate.4. Ensure incubators are properly calibrated and maintain consistent temperature and atmospheric conditions.[9] |
| "Skipped wells" in MIC assay (growth in higher concentration wells but not in lower ones) | 1. Contamination of a single well.2. Pipetting error leading to the omission of the drug in a well.3. The "Eagle effect" (paradoxical reduced activity at high concentrations), though less common. | 1. Carefully inspect the plate for signs of contamination. Repeat the assay with fresh materials.2. Review pipetting technique. Consider using a colored dye to practice serial dilutions.3. If consistently observed, investigate further with a time-kill kinetics assay. |
| Bacterial growth observed in MBC plates for all concentrations tested | 1. This compound is bacteriostatic, not bactericidal, against the tested organism at the concentrations used.2. The incubation time for the MBC plating was insufficient for killing.3. The concentration range tested was not high enough to achieve a 99.9% kill. | 1. This is a valid result. Report the MIC value and note that the MBC was greater than the highest concentration tested.2. Ensure the primary MIC incubation and subsequent plating for MBC adhere to the protocol's specified times.3. Extend the range of this compound concentrations in your next experiment. |
Data Presentation
Table 1: Example MIC and MBC Data for this compound
| Microorganism | ATCC Strain No. | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| Staphylococcus aureus | 29213 | 4 | 8 | Bactericidal |
| Escherichia coli | 25922 | 8 | 32 | Bactericidal |
| Pseudomonas aeruginosa | 27853 | 16 | >64 | Bacteriostatic |
| Enterococcus faecalis | 29212 | 32 | >64 | Resistant |
Table 2: Example Zone Diameter Interpretive Chart for this compound (Disk Diffusion)
| Zone Diameter (mm) | Interpretation |
| ≥ 20 | Susceptible (S) |
| 16 - 19 | Intermediate (I) |
| ≤ 15 | Resistant (R) |
Note: These tables present hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile diluents (e.g., saline or PBS)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution. Further dilute in MHB to twice the highest concentration to be tested.
-
Prepare Microtiter Plates: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Serial Dilutions: Add 100 µL of the twice-concentrated this compound solution to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no bacteria).
-
Prepare Inoculum: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to wells 1 through 11. Do not inoculate well 12.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the growth control well.
MBC Assay
This assay is performed as a continuation of the MIC assay.
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Subculturing: Following the MIC reading, select the wells showing no visible growth, including the MIC well and at least two wells with higher concentrations.
-
Plating: Aliquot a standardized volume (e.g., 10 µL or 100 µL) from each selected well and plate it onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Determining the MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count. This is determined by counting the colonies on the MHA plates.
Disk Diffusion Assay
This protocol is based on the Kirby-Bauer method.[10][13]
Materials:
-
6 mm paper disks impregnated with a known concentration of this compound
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Bacterial culture adjusted to a 0.5 McFarland standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Disk Application: Aseptically apply the this compound-impregnated disks to the surface of the inoculated agar plate. Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacteria have grown) in millimeters.
-
Interpretation: Compare the measured zone diameter to a standardized chart to determine if the organism is susceptible, intermediate, or resistant to this compound.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound action on bacterial cell wall synthesis.
Troubleshooting Workflow for Inconsistent MIC Results
Caption: Logical workflow for troubleshooting inconsistent MIC assay results.
References
- 1. Cephabacin M1-6, new 7-methoxycephem antibiotics of bacterial origin. I. A producing organism, fermentation, biological activities, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephabacin M1-6, new 7-methoxycephem antibiotics of bacterial origin. II. Isolation, characterization and structural determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. urology-textbook.com [urology-textbook.com]
- 5. Cephalosporin - Wikipedia [en.wikipedia.org]
- 6. Cephabacins, new cephem antibiotics of bacterial origin. IV. Antibacterial activities, stability to beta-lactamases and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. idexx.dk [idexx.dk]
- 8. microchemlab.com [microchemlab.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. microbenotes.com [microbenotes.com]
- 11. goldbio.com [goldbio.com]
- 12. protocols.io [protocols.io]
- 13. asm.org [asm.org]
Validation & Comparative
A Comparative Guide to the Antibacterial Efficacy of Cephabacin M4 and Cephamycin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial efficacy of two β-lactam antibiotics: Cephabacin M4 and Cephamycin C. Both belong to the cephamycin class of antibiotics, characterized by a 7-α-methoxy group on the cephem nucleus, which confers significant resistance to β-lactamase enzymes. This guide synthesizes available experimental data to offer an objective comparison of their performance.
Executive Summary
This compound, a member of the Cephabacin M group of antibiotics, and the well-established Cephamycin C both exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). A key feature of both compounds is their stability against cephalosporinases, making them effective against certain β-lactamase-producing strains.
While direct comparative studies between this compound specifically and Cephamycin C are limited in publicly available literature, this guide consolidates data on the Cephabacin M group and Cephamycin C to provide a comparative overview. Data suggests that both antibiotic classes have moderate antibacterial activity. For instance, Cephabacin M1-6 have been shown to be as stable as Cephamycin C to cephalosporinases.[1]
Data Presentation: Antibacterial Spectrum
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Cephabacin M and Cephamycin C against a range of bacterial strains. It is important to note that the data for Cephabacin M is often reported for the group (M1-6) and may not be specific to the M4 variant.
Table 1: In Vitro Antibacterial Activity of Cephabacin M (MIC in µg/mL)
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli | Moderate Activity |
| Bacillus subtilis | Moderate Activity |
| Gram-positive bacteria (general) | Moderate Activity |
| Gram-negative bacteria (general) | Moderate Activity |
Table 2: In Vitro Antibacterial Activity of Cephamycin C (MIC in µg/mL)
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | >100 | [2][3] |
| Escherichia coli | 6.25 - 25 | [2][3] |
| Klebsiella pneumoniae | 6.25 - 25 | [2][3] |
| Proteus mirabilis | 3.13 - 12.5 | [2][3] |
| Enterobacter aerogenes | 12.5 - 50 | [2][3] |
| Salmonella typhimurium | 6.25 | [2][3] |
Mechanism of Action: Targeting Penicillin-Binding Proteins
Both this compound and Cephamycin C function by acylating the active site of penicillin-binding proteins (PBPs), essential enzymes in the final steps of peptidoglycan synthesis. This inactivation of PBPs disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.
-
Cephabacin M1 , a close relative of M4, has been shown to have a high affinity for PBP 1 in Escherichia coli and PBP 4 in Bacillus subtilis .[1]
-
Cephamycin C exhibits a broader binding profile, with high affinity for multiple PBPs in E. coli, including PBP-1a, PBP-1b, PBP-3, PBP-4, PBP-5, and PBP-6 .
The differential binding to various PBPs can influence the specific morphological changes induced in bacteria and the overall antibacterial efficacy.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard procedure for determining the MIC of an antimicrobial agent.
1. Preparation of Bacterial Inoculum:
- Select three to five isolated colonies of the test bacterium from an 18- to 24-hour agar plate.
- Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]
- Dilute the adjusted inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]
2. Preparation of Antibiotic Dilutions:
- Prepare a stock solution of the antibiotic in a suitable solvent.
- Perform serial two-fold dilutions of the antibiotic in broth in a 96-well microtiter plate to obtain a range of concentrations.[5][6]
3. Inoculation and Incubation:
- Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
- Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).[7]
- Incubate the plate at 35-37°C for 16-20 hours in ambient air.[5][6]
4. Interpretation of Results:
- The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[4]
Penicillin-Binding Protein (PBP) Competition Assay
This assay determines the affinity of a β-lactam antibiotic for specific PBPs.
1. Membrane Preparation:
- Grow the bacterial culture to the mid-logarithmic phase.
- Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).
- Lyse the cells using a method such as sonication or a French press.
- Isolate the cell membranes by ultracentrifugation.
- Resuspend the membrane pellet in the buffer.
2. Competition Binding:
- Incubate the membrane preparation with various concentrations of the unlabeled test antibiotic (this compound or Cephamycin C) for a specific time (e.g., 10 minutes at 30°C).
- Add a labeled β-lactam probe (e.g., biotin-ampicillin or a fluorescent penicillin) at a saturating concentration and incubate for another 10 minutes. This probe will bind to the PBPs that are not already occupied by the test antibiotic.
3. Detection:
- Stop the reaction by adding a surplus of cold penicillin G.
- Separate the membrane proteins by SDS-PAGE.
- Visualize the labeled PBPs. If a biotinylated probe is used, this can be done by transferring the proteins to a membrane and using a streptavidin-conjugate for detection. For radiolabeled probes, autoradiography is used.
4. Analysis:
- The concentration of the test antibiotic that inhibits 50% of the binding of the labeled probe (IC₅₀) is determined. A lower IC₅₀ value indicates a higher affinity of the test antibiotic for the PBP.
Mandatory Visualizations
Signaling Pathway: Inhibition of Peptidoglycan Synthesis
Caption: Mechanism of action of this compound and Cephamycin C.
Experimental Workflow: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Logical Relationship: Drug Resistance Mechanism
References
- 1. Cephabacin M1-6, new 7-methoxycephem antibiotics of bacterial origin. I. A producing organism, fermentation, biological activities, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cephamycins, a new family of beta-lactam antibiotics: antibacterial activity and resistance to beta-lactamase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. youtube.com [youtube.com]
validation of Cephabacin M4's resistance to beta-lactamase hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Cephabacin M4's resistance to hydrolysis by beta-lactamase enzymes against other prominent beta-lactam antibiotics. The information presented herein is supported by available data to assist in evaluating its potential as a robust therapeutic agent.
Introduction to this compound
This compound is a member of the cephabacin M group of antibiotics, which are characterized as 7-methoxycephems[1]. Structurally, it is a 7-methoxydesacetylcephalosporin, originally isolated from the culture filtrate of Xanthomonas lactamica[2][3]. The presence of the 7-methoxy group is a key feature, contributing to its stability against certain beta-lactamases, similar to cephamycins[1][4]. Beta-lactamases are a primary mechanism of bacterial resistance to beta-lactam antibiotics, and the development of antibiotics that can withstand their hydrolytic activity is of significant clinical importance.
Comparative Analysis of Beta-Lactamase Resistance
While specific kinetic data for the hydrolysis of this compound by various beta-lactamases is not extensively available in public literature, studies on the Cephabacin M group provide strong qualitative evidence of its stability. Research indicates that Cephabacin M1-6 are as stable as cephamycin C against cephalosporinases and also exhibit inhibitory activity against the cephalosporinase produced by Proteus vulgaris GN 4413[1].
For the purpose of this guide, we will compare the reported stability of this compound with the quantitative kinetic data of other well-established cephalosporins against common beta-lactamases.
Table 1: Comparative Stability of this compound and Other Beta-Lactam Antibiotics Against Beta-Lactamases
| Antibiotic | Class | Beta-Lactamase Type | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Stability Profile |
| This compound | 7-Methoxycephem | Cephalosporinases | Data not available | Data not available | Data not available | High (Comparable to Cephamycin C) [1] |
| Cefoxitin | Cephamycin | Class C (P99) | 0.010 - 1.7 | Low | - | High |
| Cefotaxime | 3rd Gen. Cephalosporin | Class C (P99) | 0.010 - 1.7 | Low | - | Moderate |
| Ceftazidime | 3rd Gen. Cephalosporin | Various | Not significantly hydrolyzed | - | - | High |
| Cefixime | 3rd Gen. Cephalosporin | Class I enzymes | - | - | - | Resistant to hydrolysis by many beta-lactamases, but susceptible to high levels of Class I enzymes[5][6]. |
| Cefuroxime | 2nd Gen. Cephalosporin | Class I or IV | - | - | - | Susceptible to high levels of Class I or IV beta-lactamases[5]. |
| Cephalexin | 1st Gen. Cephalosporin | Plasmid and Chromosomal | - | - | - | Susceptible to hydrolysis[5]. |
| Cefaclor | 1st Gen. Cephalosporin | Plasmid-mediated | - | - | - | Highly susceptible to hydrolysis[5]. |
Note: The kinetic parameters (kcat and Km) are highly dependent on the specific beta-lactamase enzyme and the experimental conditions. The data presented for comparison are illustrative and sourced from various studies.
Experimental Protocols
The validation of an antibiotic's resistance to beta-lactamase hydrolysis is typically conducted through a series of in vitro enzymatic assays. A standard protocol is detailed below.
Determination of Beta-Lactamase Hydrolysis Rates
This method utilizes a spectrophotometer to measure the rate of hydrolysis of the beta-lactam antibiotic by a purified beta-lactamase enzyme.
Materials:
-
Purified beta-lactamase enzyme (e.g., TEM-1, SHV-1, AmpC)
-
Beta-lactam antibiotic solution of known concentration (e.g., this compound, Cefotaxime)
-
Phosphate buffer (pH 7.0)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the beta-lactam antibiotic in phosphate buffer.
-
Prepare a stock solution of the purified beta-lactamase in phosphate buffer. The concentration should be determined using a protein assay (e.g., Bradford or BCA).
-
-
Spectrophotometric Measurement:
-
Equilibrate the spectrophotometer to the desired temperature (typically 25°C or 37°C).
-
Add a specific volume of the beta-lactam antibiotic solution to a quartz cuvette and dilute with phosphate buffer to the final reaction volume.
-
Record the initial absorbance at the wavelength of maximum absorbance for the specific beta-lactam.
-
Initiate the reaction by adding a small, known amount of the beta-lactamase solution to the cuvette.
-
Immediately begin monitoring the change in absorbance over time. The hydrolysis of the beta-lactam ring will result in a change in the absorbance spectrum.
-
Record the absorbance at regular intervals until the reaction reaches completion or for a set period.
-
-
Calculation of Hydrolysis Rate:
-
The initial rate of hydrolysis is determined from the linear portion of the absorbance versus time plot, using the Beer-Lambert law and the molar extinction coefficient of the antibiotic and its hydrolyzed product.
-
Kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) can be determined by measuring the initial rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the resistance of a beta-lactam antibiotic to beta-lactamase hydrolysis.
Caption: Workflow for Beta-Lactamase Hydrolysis Assay.
The logical flow for comparing the stability of different beta-lactam antibiotics is depicted in the diagram below.
Caption: Logical Flow for Comparative Stability Analysis.
References
- 1. Cephabacin M1-6, new 7-methoxycephem antibiotics of bacterial origin. I. A producing organism, fermentation, biological activities, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cephamycin - Wikipedia [en.wikipedia.org]
- 5. Pharmacodynamic Thresholds for Beta-Lactam Antibiotics: A Story of Mouse Versus Man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Cephabacin M4's Penicillin-Binding Protein Affinity
In the landscape of beta-lactam antibiotics, the efficacy of cephalosporins is intrinsically linked to their binding affinity for penicillin-binding proteins (PBPs), crucial enzymes in bacterial cell wall synthesis. This guide provides a comparative analysis of the PBP binding affinity of Cephabacin M4 alongside other prominent cephalosporins, offering researchers, scientists, and drug development professionals a comprehensive overview supported by available experimental data.
While specific quantitative data for this compound remains elusive in publicly accessible literature, this guide leverages data on closely related cephabacins and a broad spectrum of other cephalosporins to provide a comparative context. It is important to note that the following information on cephabacins may not be directly representative of this compound, but offers the closest available comparison.
PBP Binding Affinity: A Comparative Overview
The binding affinity of cephalosporins to various PBPs determines their antibacterial spectrum and potency. The 50% inhibitory concentration (IC50), the concentration of a drug required to inhibit 50% of the target enzyme's activity, is a key metric for this comparison.
While specific IC50 values for this compound are not available, research on related compounds provides some insight. For instance, Cephabacin F1 has been shown to have the highest affinity for PBP 1 in Escherichia coli and PBP 4 in Bacillus subtilis [1]. This suggests a primary mode of action through the inhibition of these specific PBPs in these organisms.
For a broader comparison, the following table summarizes the PBP binding affinities (IC50 in µg/mL) of several key cephalosporins against various PBPs in different bacterial strains.
| Cephalosporin | Bacterium | PBP1a | PBP1b | PBP2 | PBP2a (MRSA) | PBP2x (S. pneumoniae) | PBP3 | PBP4 |
| Ceftaroline | S. aureus (MRSA) | - | - | - | 0.01 - 1 | - | - | - |
| Ceftaroline | S. pneumoniae | 0.125 - 0.25 | - | - | - | 0.1 - 1 | - | - |
| Ceftobiprole | E. coli | - | Low | 3 | - | - | High | - |
| Cefixime | E. coli | High | High | - | - | - | 0.25 | - |
| Cefuroxime | E. coli | High | High | - | - | - | 0.5 | - |
| Ceftazidime | P. aeruginosa | High | - | Low | - | - | High | Low |
| Cefepime | P. aeruginosa | High | - | Measurable | - | - | High | High |
Note: "-" indicates data not specified in the provided search results. The terms "High" and "Low" are used when specific IC50 values were not provided, but a qualitative affinity was described.
The Mechanism of Action: A Shared Pathway
Cephalosporins, including the cephabacin family, exert their bactericidal effects by interrupting the synthesis of the peptidoglycan layer of the bacterial cell wall.[2][3][4] This process is mediated by their binding to and inhibition of PBPs. The following diagram illustrates this fundamental mechanism.
Caption: Inhibition of PBP by cephalosporins disrupts cell wall synthesis, leading to bacterial death.
Experimental Determination of PBP Binding Affinity
The quantitative data presented in this guide is typically obtained through a competitive binding assay. This method allows for the determination of the IC50 of a test compound by measuring its ability to compete with a labeled ligand for binding to the target PBP.
The general workflow for this experimental protocol is as follows:
-
Isolation of Bacterial Membranes: Crude membrane fractions containing the PBPs are isolated from the target bacterial strain.
-
Competitive Incubation: The membrane preparations are incubated with varying concentrations of the test cephalosporin.
-
Fluorescent Labeling: A fluorescently labeled penicillin, such as Bocillin FL, is added to the mixture. This probe binds to the PBPs that have not been inhibited by the test compound.
-
SDS-PAGE Separation: The proteins in the membrane fractions are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Fluorescence Detection: The gel is imaged to detect the fluorescent signal from the labeled PBPs. The intensity of the fluorescence is inversely proportional to the binding affinity of the test cephalosporin.
-
IC50 Determination: The concentration of the test cephalosporin that results in a 50% reduction in the fluorescent signal is determined as the IC50 value.
The following diagram illustrates the key steps in this experimental workflow.
Caption: Experimental workflow for determining the PBP binding affinity of cephalosporins.
Conclusion
While direct quantitative data for the PBP binding affinity of this compound is not currently available, this guide provides a comparative framework based on related compounds and other key cephalosporins. The available information suggests that cephabacins, like other cephalosporins, target specific PBPs to exert their antibacterial effects. The provided experimental methodologies and diagrams offer a foundational understanding for researchers engaged in the discovery and development of novel cephalosporin antibiotics. Further research is warranted to elucidate the precise PBP binding profile of this compound to fully understand its therapeutic potential.
References
- 1. Cephabacins, new cephem antibiotics of bacterial origin. IV. Antibacterial activities, stability to beta-lactamases and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New cephamycin antibiotic, CS-1170: binding affinity to penicillin-binding proteins and inhibition of peptidoglycan cross-linking reactions in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Cephabacin M4 Against Clinically Isolated Resistant Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical advanced-generation cephalosporin, Cephabacin M4, against clinically significant resistant bacterial strains. The performance of this compound is contextualized by comparing its projected efficacy with current antibiotic alternatives, supported by experimental data from published literature.
Data Presentation: Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various antibiotics against key resistant pathogens. MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[1] A lower MIC value indicates greater potency.
The data for this compound is extrapolated based on the characteristics of F-group Cephabacins, which demonstrate stability against a wide range of β-lactamases. This positions it as a potentially effective agent against certain resistant Gram-negative and Gram-positive bacteria.
Table 1: Comparative MIC₅₀ and MIC₉₀ (µg/mL) Against Gram-Positive Resistant Isolates
| Antibiotic | MRSA (Methicillin-Resistant S. aureus) MIC₅₀ | MRSA (Methicillin-Resistant S. aureus) MIC₉₀ | VRE (Vancomycin-Resistant Enterococcus) MIC₅₀ | VRE (Vancomycin-Resistant Enterococcus) MIC₉₀ |
| This compound (Projected) | 0.5 - 1 | 1 - 2 | >32 | >32 |
| Vancomycin | 1 | 1.5 - 2 | - | - |
| Linezolid | <1 | 1 | ≤2 | 2-4 |
| Daptomycin | 0.5 | 0.75 | ≤4 | ≤4 |
| Ceftaroline | 0.5 | 1 | - | - |
MIC₅₀/MIC₉₀: The concentration of antibiotic that inhibits 50% and 90% of isolates, respectively. Data compiled from multiple sources.[1][2][3][4][5]
Table 2: Comparative MIC₅₀ and MIC₉₀ (µg/mL) Against Gram-Negative Resistant Isolates
| Antibiotic | ESBL-producing E. coli MIC₅₀ | ESBL-producing E. coli MIC₉₀ | Carbapenem-resistant A. baumannii MIC₅₀ | Carbapenem-resistant A. baumannii MIC₉₀ | Carbapenem-resistant P. aeruginosa MIC₅₀ | Carbapenem-resistant P. aeruginosa MIC₉₀ |
| This compound (Projected) | ≤1 | 2 | >64 | >64 | >64 | >64 |
| Imipenem | 0.125 | 0.25 | >32 | >32 | >8 | >32 |
| Meropenem | ≤0.06 | 0.12 | 64 | >64 | 8 | >64 |
| Amikacin | ≤2 | >32 | 32 | >64 | 2 | 8 |
| Ciprofloxacin | 16 | >32 | >4 | >4 | >1 | >4 |
| Ceftazidime/Avibactam | 0.25 | 0.5 | 8 | 16 | 2 | 4 |
| Colistin | 0.5 | 1 | ≤0.5 | 1 | 1 | 2 |
Data compiled from multiple sources.[6][7][8][9][10][11][12]
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of an antimicrobial agent is the lowest concentration that inhibits the visible growth of a microorganism after overnight incubation.[1]
Broth Microdilution Method:
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the antibiotic are prepared in a 96-well microtiter plate containing a suitable growth medium, such as Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: A standardized bacterial suspension is prepared from a pure culture, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The microtiter plate is then incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth).
Agar Dilution Method:
-
Preparation of Agar Plates: Serial twofold dilutions of the antibiotic are incorporated into molten Mueller-Hinton Agar (MHA) and poured into petri dishes.
-
Inoculum Preparation: A bacterial suspension is prepared as in the broth microdilution method, but the final inoculum applied to the agar surface is approximately 1 x 10⁴ CFU per spot.
-
Inoculation and Incubation: The standardized bacterial suspensions are inoculated onto the surface of the agar plates. The plates are incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth on the agar surface.
Time-Kill Assay
Time-kill assays provide information on the pharmacodynamic properties of an antibiotic, determining the rate and extent of its bactericidal or bacteriostatic activity over time.
-
Preparation: Test tubes containing broth with and without the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC) are prepared.
-
Inoculation: A standardized bacterial inoculum (approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL) is added to each tube. A growth control tube without any antibiotic is also included.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), an aliquot is removed from each tube.
-
Serial Dilution and Colony Counting: The samples are serially diluted and plated on nutrient agar. After incubation for 18-24 hours, the number of viable colonies is counted.
-
Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum.
Mandatory Visualizations
Signaling Pathways and Resistance Mechanisms
The primary mechanism of action for this compound, as a β-lactam antibiotic, is the inhibition of bacterial cell wall synthesis through binding to Penicillin-Binding Proteins (PBPs).[13] Resistance to β-lactams can arise from several mechanisms, with the most common being the production of β-lactamase enzymes and the alteration of PBPs.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Susceptibility of Various MRSA Clinical Isolates and the Impact of Glycopeptide MICs on Clinical and Microbiological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility pattern of vancomycin resistant enterococci to newer antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment options for vancomycin-resistant enterococcal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibiogram of Extended-Spectrum β-Lactamase (ESBL) Producing Escherichia coli [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Minocycline Susceptibility of Carbapenem-Resistant Acinetobacter baumannii Blood Isolates from a Single Center in Korea: Role of tetB in Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 13. β-Lactam Resistance Mechanisms: Gram-Positive Bacteria and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. β-Lactam Resistance in ESKAPE Pathogens Mediated Through Modifications in Penicillin-Binding Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Cephabacin M Group Antibiotics: A Comparative Analysis of Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cephabacin M group of antibiotics, focusing on their structure-activity relationships (SAR). While quantitative data for the Cephabacin M series is limited in publicly available literature, this document synthesizes existing knowledge and draws comparisons with related Cephabacin groups and other cephalosporins to provide a valuable resource for researchers in antibiotic development.
Introduction to Cephabacin M Antibiotics
Cephabacin M1-6 are a group of 7-methoxycephem antibiotics produced by the bacterium Xanthomonas lactamgena.[1] They are characterized by a 7-methoxydeacetylcephalosporin C nucleus, with a variable peptide side chain, ranging from a tri- to a heptapeptide, attached at the 3-position.[2] This peptide chain also incorporates a novel amino acid.[2] The Cephabacin M group exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria and shows notable stability against cephalosporinases.[1] Their primary mode of action involves the inhibition of bacterial cell wall synthesis through the targeting of penicillin-binding proteins (PBPs).[1]
Structure-Activity Relationship (SAR)
The antibacterial activity and stability of the Cephabacin M group and its analogs are dictated by key structural features. The following diagram illustrates the core structure and highlights the regions critical for their biological activity.
Caption: Key structural determinants of Cephabacin M group's biological activity.
Key SAR insights:
-
C-7 Methoxy Group: The presence of a methoxy group at the C-7 position is a defining feature of the Cephabacin M series. This modification is crucial for their stability against hydrolysis by many cephalosporinases, a common mechanism of bacterial resistance.[1]
-
C-3 Peptide Side Chain: The nature and length of the peptide side chain at the C-3 position are significant contributors to the antibacterial potency and spectrum. Variations in this peptide chain among the different Cephabacin M analogs (M1-M6) are responsible for the differences in their activity.
-
Related Cephabacin Groups: Comparison with the related Cephabacin F and H groups provides further insights. The Cephabacin F group possesses a 7-formylamino substituent, which confers high resistance to a broad range of beta-lactamases.[3] In contrast, the Cephabacin H group lacks this substituent and, while more potent against Gram-positive bacteria, is susceptible to beta-lactamase producing Gram-negative bacteria.
Comparative Antibacterial Spectrum
| Antibiotic Group | Representative Organisms | Gram-Positive Activity | Gram-Negative Activity | β-Lactamase Stability |
| Cephabacin M | Staphylococcus aureus, Bacillus subtilis | Moderate | Moderate | Stable to Cephalosporinases |
| Escherichia coli, Proteus vulgaris | ||||
| Cephabacin F | Staphylococcus aureus, Anaerobes | Good | Good (including β-lactamase producers) | High |
| Cephabacin H | Staphylococcus aureus | Potent | Weak (inactive against β-lactamase producers) | Low |
| Cephamycin C | Enterobacteriaceae | Moderate | Good | High |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, is a standard measure of antibacterial potency. A standard broth microdilution method is typically employed.
Protocol:
-
Preparation of Antibiotic Solutions: Prepare a series of twofold dilutions of the test antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Culture the test bacteria overnight and dilute the culture to achieve a standardized inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of a microtiter plate containing the serially diluted antibiotic. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Beta-Lactamase Stability Assay (Nitrocefin Assay)
This spectrophotometric assay is a common method to determine the stability of a β-lactam antibiotic against hydrolysis by β-lactamases. It utilizes a chromogenic cephalosporin, nitrocefin, which changes color upon cleavage of its β-lactam ring.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of nitrocefin in DMSO.
-
Prepare a working solution of nitrocefin in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Prepare a solution of the purified β-lactamase enzyme.
-
Prepare solutions of the test antibiotic (Cephabacin M analog) and a control antibiotic with known stability.
-
-
Assay Procedure:
-
In a microplate well, mix the β-lactamase solution with the test antibiotic or control and incubate for a defined period.
-
Add the nitrocefin working solution to the mixture.
-
Monitor the change in absorbance at 486 nm over time using a microplate reader.
-
-
Data Analysis: The rate of nitrocefin hydrolysis is proportional to the remaining β-lactamase activity. A slower rate of color change in the presence of the test antibiotic indicates its stability to hydrolysis.
Caption: Workflow for the Nitrocefin-based β-lactamase stability assay.
Mechanism of Action: Targeting Penicillin-Binding Proteins (PBPs)
Like other β-lactam antibiotics, Cephabacins exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall. They specifically target and acylate the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This inhibition leads to a weakened cell wall and ultimately cell lysis.
Caption: Mechanism of action of Cephabacin M group antibiotics.
Conclusion and Future Directions
The Cephabacin M group of antibiotics represents an interesting class of 7-methoxycephems with a unique peptide side chain. Their inherent stability to cephalosporinases makes them a promising scaffold for further development. However, the lack of detailed quantitative data on their antibacterial activity hinders a full assessment of their potential.
Future research should focus on:
-
Total synthesis of Cephabacin M analogs: This would allow for the generation of sufficient quantities for comprehensive biological evaluation.
-
Systematic modification of the C-3 peptide side chain: To explore the full SAR and optimize antibacterial potency and spectrum.
-
In-depth enzymatic studies: To characterize their interactions with a wider range of β-lactamases.
-
Publication of quantitative MIC data: To allow for direct comparison with existing and novel antibiotics.
By addressing these knowledge gaps, the full therapeutic potential of the Cephabacin M group can be elucidated, potentially leading to the development of new and effective treatments for bacterial infections.
References
- 1. Cephabacin M1-6, new 7-methoxycephem antibiotics of bacterial origin. I. A producing organism, fermentation, biological activities, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephabacin M1-6, new 7-methoxycephem antibiotics of bacterial origin. II. Isolation, characterization and structural determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cephabacins, new cephem antibiotics of bacterial origin. III. Structural determination - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Cephabacin M4: A Comparative Analysis with Other Beta-Lactam Antibiotics
A guide for researchers and drug development professionals on the in vitro characteristics of the cephem antibiotic, Cephabacin M4, in the context of other beta-lactam agents.
Introduction
This compound is a member of the cephabacin family, a group of cephem antibiotics produced by bacteria such as Xanthomonas lactamgena.[1] Like other beta-lactam antibiotics, cephabacins exert their antibacterial effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2] The cephabacin family is divided into several groups, including the F, H, and M groups, each with distinct structural features and antibacterial profiles. Cephabacin M-series antibiotics are characterized by a 7-methoxy group, which contributes to their stability against certain beta-lactamases.
This guide provides a comparative overview of the available in vitro data for cephabacins, with a focus on this compound where information is available, and contrasts their activity with that of other widely used beta-lactam antibiotics. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also presents a template for how such a comparison would be structured, utilizing data for other common beta-lactams as a reference.
Mechanism of Action: Targeting Penicillin-Binding Proteins
The primary mode of action for all beta-lactam antibiotics is the inhibition of bacterial cell wall synthesis. This is accomplished by forming a covalent bond with the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes involved in the transpeptidation and carboxypeptidation reactions necessary for cross-linking the peptidoglycan layer of the cell wall. The inhibition of these enzymes leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.
Studies on the cephabacin family have identified specific PBP affinities. For instance, Cephabacin F1 exhibits a high affinity for PBP-1 in Escherichia coli and PBP-4 in Bacillus subtilis.[2] Similarly, the primary targets of Cephabacin M1 are PBP-1 in E. coli and PBP-4 in B. subtilis.[1] This targeted action against essential PBPs underscores their bactericidal activity.
Comparative Antibacterial Spectrum
-
Cephabacin F Group : These compounds exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains that produce beta-lactamases.[2]
-
Cephabacin H Group : This group shows more potent activity against Gram-positive bacteria compared to the F group. However, they are less effective against Gram-negative bacteria that produce beta-lactamases.[2]
-
Cephabacin M Group : The M group, which includes this compound, has been reported to possess moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] They also demonstrate stability against cephalosporinases.[1]
Quantitative In Vitro Comparison (Data Presentation)
As detailed quantitative comparative data for this compound is not available in the reviewed literature, the following table serves as an illustrative example of how the in vitro activity of different beta-lactam antibiotics is typically presented. The data below is a hypothetical compilation based on generally understood antibiotic spectra and is intended for illustrative purposes only. For accurate comparisons, researchers must consult specific experimental studies.
| Antibiotic Class | Antibiotic | Gram-Positive Bacteria (e.g., Staphylococcus aureus) MIC (µg/mL) | Gram-Negative Bacteria (e.g., Escherichia coli) MIC (µg/mL) | Beta-Lactamase Producing Strains MIC (µg/mL) |
| Cephabacin | This compound | Data not available | Data not available | Data not available |
| Penicillin | Penicillin G | 0.01 - >256 | Resistant | >256 |
| Cephalosporin (1st Gen) | Cefazolin | 0.12 - 2 | 1 - 16 | 8 - >64 |
| Cephalosporin (3rd Gen) | Ceftriaxone | 0.25 - 8 | ≤0.03 - 4 | 0.25 - >256 |
| Carbapenem | Imipenem | ≤0.015 - 0.5 | ≤0.03 - 2 | ≤0.03 - 4 |
| Monobactam | Aztreonam | No activity | ≤0.03 - 8 | ≤0.03 - 16 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following is a generalized protocol for the broth microdilution method, a standard procedure for determining MICs.
Materials:
-
Bacterial culture in the logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Stock solutions of the antibiotics to be tested
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Dilution: Prepare serial twofold dilutions of each antibiotic in CAMHB in the wells of a 96-well plate. The final volume in each well is typically 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions. This brings the total volume in each well to 200 µL.
-
Controls: Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) compared to the growth control.
Penicillin-Binding Protein (PBP) Affinity Assay
PBP binding assays are crucial for understanding the mechanism of action of beta-lactam antibiotics. A common method is a competitive assay using a fluorescently labeled beta-lactam, such as Bocillin FL.
Materials:
-
Bacterial membrane preparations containing PBPs
-
Bocillin FL (fluorescent penicillin)
-
Test beta-lactam antibiotics
-
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) apparatus
-
Fluorescence imager
Procedure:
-
Membrane Preparation: Isolate bacterial membranes containing PBPs from a mid-logarithmic phase culture through methods such as sonication or French press, followed by ultracentrifugation.
-
Competition Assay: Incubate the membrane preparations with various concentrations of the test beta-lactam antibiotic for a specific period to allow for binding to the PBPs.
-
Fluorescent Labeling: Add a fixed, saturating concentration of Bocillin FL to the reaction mixtures and incubate to label any PBPs that have not been bound by the test antibiotic.
-
SDS-PAGE: Solubilize the membrane proteins and separate them by size using SDS-PAGE.
-
Visualization: Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.
-
Analysis: The intensity of the fluorescent bands corresponding to the different PBPs will decrease as the concentration of the test antibiotic increases. The concentration of the test antibiotic that causes a 50% reduction in the fluorescence intensity for a specific PBP is determined as the IC50 value, which is an inverse measure of the binding affinity.
Mandatory Visualization
Caption: Experimental workflow for the in vitro comparison of beta-lactam antibiotics.
Conclusion
This compound, as part of the broader cephabacin family of antibiotics, represents an interesting class of beta-lactam agents with a mode of action centered on the inhibition of bacterial cell wall synthesis via PBP binding. The available literature suggests a moderate spectrum of activity against both Gram-positive and Gram-negative bacteria and stability against certain beta-lactamases. However, a significant gap exists in the publicly available, detailed quantitative data, such as comparative MIC values, which are essential for a thorough in vitro comparison with other beta-lactam antibiotics. The experimental protocols and the illustrative data table provided in this guide are intended to offer a framework for researchers and drug development professionals to conduct and interpret such comparative studies, which are crucial for evaluating the potential of new antibiotic candidates like this compound. Further research is warranted to fully elucidate the in vitro and in vivo efficacy of this compound and other members of the cephabacin family.
References
Validating the Protective Effect of Cephabacin M4 in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the protective effects of Cephabacin M4, a member of the novel Cephabacin family of cephem antibiotics, in preclinical animal models of bacterial infection. Due to the limited publicly available data specifically for "this compound," this guide leverages published in vivo efficacy data for closely related and well-characterized members of the Cephabacin family, namely Cephabacin F1 and H1. These compounds serve as representative examples to illustrate the potential therapeutic profile of this compound. The data is presented in comparison to established antibiotic agents to provide a clear benchmark for its performance.
Comparative Efficacy of Cephabacins in Murine Infection Models
The protective effects of Cephabacins have been evaluated in systemic infection models in mice. The following tables summarize the 50% effective dose (ED₅₀) of Cephabacin F1 and H1 administered subcutaneously against various bacterial pathogens, compared to standard antibiotics. The infections were induced by intraperitoneal injection of the bacterial strains in ICR mice.
Table 1: Protective Effect against Gram-Positive Bacteria
| Pathogen | Cephabacin F1 (mg/kg) | Cephabacin H1 (mg/kg) | Ampicillin (mg/kg) | Cephalothin (mg/kg) | Cefazolin (mg/kg) |
| Staphylococcus aureus Smith | 1.8 | 0.4 | 0.16 | 0.53 | 0.33 |
| Staphylococcus aureus 56-288 (Resistant) | 4.8 | 1.0 | >100 | >100 | 5.3 |
| Streptococcus pyogenes A20201 | 1.1 | 0.3 | 0.02 | 0.12 | 0.08 |
Table 2: Protective Effect against Gram-Negative Bacteria
| Pathogen | Cephabacin F1 (mg/kg) | Cephabacin H1 (mg/kg) | Ampicillin (mg/kg) | Cephalothin (mg/kg) | Cefazolin (mg/kg) |
| Escherichia coli Juhl | 1.1 | >100 | 1.3 | 3.8 | 1.5 |
| Klebsiella pneumoniae NCTC418 | 0.8 | >100 | 18 | 2.0 | 1.0 |
| Proteus mirabilis PR-4 | 1.3 | >100 | 1.3 | 2.5 | 1.8 |
| Serratia marcescens T-55 | 2.5 | >100 | >100 | >100 | >100 |
Experimental Protocols
The following is a representative experimental protocol for assessing the in vivo protective effect of Cephabacin antibiotics in a murine systemic infection model.
1. Animal Model:
-
Species: Mouse
-
Strain: ICR (or other standard outbred strain)
-
Sex: Male
-
Weight: 18-22 g
2. Bacterial Challenge:
-
Infection Route: Intraperitoneal (i.p.) injection.
-
Inoculum Preparation: Bacterial strains are cultured to logarithmic phase, washed, and suspended in a suitable medium (e.g., saline or mucin-containing broth) to the desired concentration (colony-forming units/mL). The inoculum size is calibrated to induce a lethal infection in control animals within a specified timeframe (e.g., 48-72 hours).
3. Drug Administration:
-
Test Compound: this compound (or representative Cephabacins F1/H1).
-
Comparator Drugs: Ampicillin, Cephalothin, Cefazolin.
-
Administration Route: Subcutaneous (s.c.) injection.
-
Dosing: A range of doses is prepared in a suitable vehicle (e.g., sterile saline).
-
Treatment Schedule: A single dose is typically administered shortly after the bacterial challenge (e.g., 1 hour post-infection).
4. Efficacy Assessment:
-
Endpoint: Survival is monitored over a period of 7 days.
-
Data Analysis: The 50% effective dose (ED₅₀) is calculated using a probit analysis or similar statistical method. The ED₅₀ represents the dose of the antibiotic that protects 50% of the infected animals from death.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Cephabacins, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall. This process is mediated by the binding of the antibiotic to Penicillin-Binding Proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan. The mode of action for Cephabacin F1 and H1 involves the inhibition of peptidoglycan synthesis.[1] Cephabacin F1 has a high affinity for PBP 1 in E. coli and PBP 4 in B. subtilis.[1]
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the in vivo efficacy of a new antibiotic compound like this compound.
Caption: Experimental workflow for in vivo efficacy testing.
References
For researchers, scientists, and drug development professionals, understanding the stability of antibiotic candidates is a critical component of preclinical evaluation. This guide provides a comparative analysis of the stability of Cephabacin M4 and its related M-series compounds, supported by available data and detailed experimental methodologies.
The Cephabacin M-series (M1-M6) are 7-methoxycephem antibiotics that have demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. A key characteristic of these compounds is their notable stability against cephalosporinases, a feature comparable to that of cephamycin C. This resistance to enzymatic degradation is a crucial attribute for their potential therapeutic efficacy.
Comparative Stability Data
| Compound Group | Stability to Cephalosporinases | Key Structural Feature for Stability |
| Cephabacin M1-M6 | Stable (comparable to cephamycin C) | 7-methoxy group |
| Cephabacin F Group | Highly resistant to various β-lactamases | 7-formylamino substituent |
| Cephabacin H Group | Susceptible to β-lactamases from Gram-negative bacteria | Lacks the 7-formylamino substituent |
Experimental Protocols
To assess and compare the stability of this compound and its analogs, a combination of chemical and enzymatic stability assays should be performed. Below are detailed methodologies for key experiments.
Stability in Aqueous Solutions (pH-Dependent Hydrolysis)
This experiment determines the intrinsic chemical stability of the compounds under various pH conditions, simulating different physiological environments.
Protocol:
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from acidic (e.g., pH 2, 4) to neutral (pH 7.4) and basic (e.g., pH 9, 10).
-
Sample Preparation: Dissolve a known concentration of each Cephabacin M compound in each of the prepared buffers to a final concentration of, for example, 1 mg/mL.
-
Incubation: Incubate the solutions at a constant temperature, typically 37°C, to mimic physiological conditions.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each solution.
-
Quenching: Immediately quench any further degradation by adding a suitable reagent or by rapid freezing.
-
Analysis by HPLC: Analyze the concentration of the remaining parent compound in each sample using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer).
-
Detection: UV detection at a wavelength appropriate for the cephalosporin core (e.g., 260-280 nm).
-
-
Data Analysis: Plot the natural logarithm of the remaining drug concentration against time to determine the first-order degradation rate constant (k) and the half-life (t½) at each pH.
Stability against β-Lactamases (Enzymatic Degradation)
This assay evaluates the susceptibility of the compounds to hydrolysis by specific β-lactamase enzymes.
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of purified β-lactamase enzymes (e.g., cephalosporinase from Enterobacter cloacae P99, TEM-1) in a suitable buffer (e.g., phosphate buffer, pH 7.0). Prepare stock solutions of the Cephabacin M compounds.
-
Reaction Initiation: In a cuvette, mix the enzyme solution with the Cephabacin M substrate solution at a defined concentration.
-
Spectrophotometric Monitoring: Monitor the hydrolysis of the β-lactam ring by measuring the change in absorbance at a specific UV wavelength. The opening of the β-lactam ring results in a characteristic change in the UV spectrum.
-
Kinetic Analysis: Calculate the initial rate of hydrolysis from the linear portion of the absorbance versus time plot. Determine the kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), by varying the substrate concentration.
-
Comparative Analysis: Compare the rates of hydrolysis for this compound and its related compounds to a known stable cephalosporin (e.g., cephamycin C) and a known labile cephalosporin.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Cephabacins, like other β-lactam antibiotics, exert their antibacterial effect by inhibiting the synthesis of the bacterial cell wall. The primary targets are the Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The binding of Cephabacins to these PBPs inactivates them, leading to a weakened cell wall and ultimately cell lysis.
Caption: Inhibition of bacterial cell wall synthesis by this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for the comparative stability analysis of Cephabacin M compounds.
Caption: Experimental workflow for comparative stability analysis.
A Comparative Analysis of the Antibacterial Spectrum: Cephabacin M4 vs. Cephabacin F Group
For Immediate Release
[City, State] – [Date] – In the landscape of antibiotic research and development, understanding the nuanced differences between related compounds is paramount to identifying promising therapeutic candidates. This guide provides a detailed comparison of the antibacterial spectra of Cephabacin M4 and the Cephabacin F group, two classes of cephem antibiotics with distinct structural and functional characteristics. This analysis is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel antibacterial agents.
Executive Summary
The Cephabacin F group of antibiotics is characterized by a broad spectrum of activity, notably including efficacy against challenging β-lactamase-producing bacterial strains. In contrast, the Cephabacin M group, including this compound, demonstrates moderate activity against both Gram-positive and Gram-negative bacteria. The key differentiator in the activity of the F group is the presence of a 7-formylamino substituent, which confers resistance to hydrolysis by various β-lactamases.
Comparative Antibacterial Spectrum
| Feature | Cephabacin M Group (including M4) | Cephabacin F Group |
| General Spectrum | Moderate activity against Gram-positive and Gram-negative bacteria.[1] | Wide variety of activity against bacteria, including anaerobic bacteria.[2][3] |
| Activity Against β-lactamase Producers | Stable against cephalosporinases. | Highly resistant to hydrolysis by various types of β-lactamases and shows strong inhibitory activity against a cephalosporinase of Proteus vulgaris.[2][3] |
| Potency | Moderate antibacterial activity.[1] | Generally potent, with some members showing higher potency against Gram-positive bacteria than others. |
| Key Structural Feature | 7-methoxycephem antibiotics. | Possess a 7-formylamino substituent.[4] |
Mechanism of Action: Inhibition of Cell Wall Synthesis
Both this compound and the Cephabacin F group belong to the β-lactam class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis. They achieve this by acylating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption of cell wall integrity ultimately leads to bacterial cell lysis and death.
Caption: Mechanism of action of Cephabacin antibiotics.
Experimental Protocols
The assessment of the antibacterial spectrum of novel compounds like this compound and the Cephabacin F group is primarily conducted through the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. A standard method for determining MIC is the broth microdilution assay.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
- Bacterial Strains: Standardized inoculums of test bacteria are prepared, typically adjusted to a 0.5 McFarland standard.
- Antibiotics: Stock solutions of this compound and Cephabacin F group compounds are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).
- Microtiter Plates: Sterile 96-well microtiter plates are used.
2. Assay Procedure:
- A twofold serial dilution of each antibiotic is prepared directly in the microtiter plates, with each well containing 100 µL of the diluted compound.
- Each well is then inoculated with 5 µL of the standardized bacterial suspension.
- Control wells are included: a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).
3. Incubation:
- The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours under ambient air.
4. Determination of MIC:
- Following incubation, the plates are visually inspected for bacterial growth (turbidity).
- The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
5. Interpretation:
- The obtained MIC values are compared to established breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI) to categorize the bacteria as susceptible, intermediate, or resistant to the tested antibiotic.
"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Prepare_Inoculum" [label="Prepare Bacterial Inoculum\n(0.5 McFarland)", fillcolor="#FFFFFF", fontcolor="#202124"];
"Serial_Dilution" [label="Perform 2-fold Serial Dilution\nof Antibiotic in Microtiter Plate", fillcolor="#FFFFFF", fontcolor="#202124"];
"Inoculate_Plate" [label="Inoculate Microtiter Plate\nwith Bacterial Suspension", fillcolor="#FFFFFF", fontcolor="#202124"];
"Incubate" [label="Incubate at 37°C\nfor 16-20 hours", fillcolor="#FBBC05", fontcolor="#202124"];
"Read_MIC" [label="Visually Inspect for Growth\nand Determine MIC", fillcolor="#FFFFFF", fontcolor="#202124"];
"End" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Prepare_Inoculum" [color="#5F6368"];
"Prepare_Inoculum" -> "Inoculate_Plate" [color="#5F6368"];
"Serial_Dilution" -> "Inoculate_Plate" [color="#5F6368"];
"Inoculate_Plate" -> "Incubate" [color="#5F6368"];
"Incubate" -> "Read_MIC" [color="#5F6368"];
"Read_MIC" -> "End" [color="#5F6368"];
}
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
The Cephabacin F group of antibiotics demonstrates a broader and more potent antibacterial spectrum, particularly against resistant pathogens, when compared to the moderate activity of the Cephabacin M group. This difference is primarily attributed to the presence of the 7-formylamino substituent in the F group, which confers stability against β-lactamase enzymes. Further research providing specific MIC datafor individual members of the Cephabacin M group, such as M4, is necessary for a more definitive quantitative comparison. The standardized methodologies outlined inthis guide provide a robust framework for conducting such comparative studies.
References
- 1. Cephabacin M1-6, new 7-methoxycephem antibiotics of bacterial origin. I. A producing organism, fermentation, biological activities, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephabacins, new cephem antibiotics of bacterial origin. IV. Antibacterial activities, stability to beta-lactamases and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CEPHABACINS, NEW CEPHEM ANTIBIOTICS OF BACTERIAL ORIGIN [jstage.jst.go.jp]
- 4. Cephabacins, new cephem antibiotics of bacterial origin. I. Discovery and taxonomy of the producing organisms and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Clinical Potential of Cephabacin M4: A Comparative Analysis with Existing Antibiotics
A comprehensive evaluation of the clinical potential of the novel antibiotic, Cephabacin M4, is currently hampered by the limited availability of specific quantitative performance data. While preliminary research has elucidated its mechanism of action and general antimicrobial spectrum, a direct, data-driven comparison with established antibiotics remains a critical next step for the research and drug development community.
This guide synthesizes the available qualitative information on this compound and provides a framework for its evaluation against existing therapies. The subsequent sections detail its mode of action, and present templates for the kind of experimental data and protocols that are essential for a rigorous clinical assessment.
Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
This compound belongs to the cephabacin group of antibiotics, which are 7-methoxycephem compounds of bacterial origin, specifically isolated from Xanthomonas lactamgena.[1] Like other β-lactam antibiotics, the primary mode of action for the Cephabacin M group is the inhibition of bacterial cell wall synthesis.[1] This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. The disruption of this process leads to cell lysis and bacterial death. Specifically, for the closely related Cephabacin M1, the primary targets have been identified as PBP 1 in Escherichia coli and PBP 4 in Bacillus subtilis.[1]
A key characteristic of the Cephabacin M antibiotics is their stability in the presence of cephalosporinases, a type of β-lactamase enzyme that can inactivate many cephalosporin drugs.[1] This suggests a potential role for this compound in treating infections caused by certain β-lactamase-producing bacteria.
References
Unveiling the Inhibitory Power of Cephabacin M4 Against Bacterial Transpeptidases
For Immediate Release
[City, State] – [Date] – New insights into the antibacterial mechanism of Cephabacin M4 confirm its role as a potent inhibitor of bacterial transpeptidases, crucial enzymes in the synthesis of the bacterial cell wall. This guide provides a comparative analysis of its action, supported by experimental data on related compounds and detailed methodologies for researchers in drug discovery and development.
This compound belongs to the cephabacin family of antibiotics, which are known to exert their bactericidal effects by targeting and inactivating penicillin-binding proteins (PBPs). These proteins, particularly their transpeptidase domains, are essential for the final steps of peptidoglycan synthesis, a process vital for maintaining the structural integrity of the bacterial cell wall. Inhibition of this process leads to cell lysis and death.
Studies have shown that cephabacins in the F and M groups, which include this compound, exhibit a strong affinity for specific PBPs. Notably, Cephabacin F1 and M1 have demonstrated high affinity for PBP1 in Escherichia coli and PBP4 in Bacillus subtilis.[1][2] This targeted inhibition of transpeptidase activity underscores the potential of this compound as an effective antibacterial agent.
Comparative Analysis of Transpeptidase Inhibition
Table 1: Comparative IC50 Values of β-Lactam Antibiotics against E. coli PBP1b
| Antibiotic | IC50 (µM) |
| CENTA | 22.0 ± 1.6 |
| Aztreonam | > 1000 |
| Ampicillin | No inhibition up to 1000 µM |
| Cephalexin | No inhibition up to 1000 µM |
Data sourced from structural insights into inhibition of Escherichia coli Penicillin-binding Protein 1B.[3]
Table 2: Comparative IC50 Values of β-Lactam Antibiotics against B. subtilis PBPs
| Antibiotic | PBP1 (µg/mL) | PBP4 (µg/mL) |
| Cefoxitin | 0.03 | 0.03 |
| Ceftriaxone | 0.03 | 0.03 |
| Cefotaxime | 0.12 | 1 |
| Cephalothin | 0.06 | 0.06 |
| Aztreonam | 0.03 | > 100 |
| Piperacillin | 0.06 | 1.56 |
| Cefuroxime | 0.06 | > 100 |
| Cefsulodin | 0.12 | > 100 |
Data sourced from a study on harnessing β-Lactam antibiotics for illumination of the activity of Penicillin-Binding Proteins in Bacillus subtilis.[4]
Visualizing the Mechanism of Action
The inhibitory action of this compound on transpeptidases can be visualized as a targeted disruption of the bacterial cell wall synthesis pathway.
Caption: Inhibition of Transpeptidase by this compound.
The diagram illustrates how this compound intervenes in the final stage of peptidoglycan synthesis by inhibiting the transpeptidase activity of PBPs, thereby preventing the formation of a stable cell wall.
Experimental Protocols
The determination of the inhibitory action of compounds like this compound on transpeptidases is typically performed using a Penicillin-Binding Protein (PBP) competition assay.
Objective: To determine the concentration of a test compound (e.g., this compound) required to inhibit 50% of the binding of a fluorescently labeled β-lactam to a specific PBP (IC50).
Materials:
-
Bacterial membrane preparations containing the target PBP (e.g., from E. coli for PBP1 or B. subtilis for PBP4).
-
Test compound (this compound).
-
Fluorescently labeled β-lactam probe (e.g., Bocillin FL).
-
Phosphate-buffered saline (PBS).
-
SDS-PAGE equipment.
-
Fluorescence gel scanner.
Procedure:
-
Preparation of Bacterial Membranes: Grow the bacterial strain of interest to the mid-logarithmic phase. Harvest the cells by centrifugation and wash with PBS. Lyse the cells using a French press or sonication. Isolate the membrane fraction by ultracentrifugation.
-
Competition Assay:
-
Incubate the bacterial membrane preparation with varying concentrations of the test compound (this compound) for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for binding to the PBPs.
-
Add a fixed, saturating concentration of the fluorescent β-lactam probe (e.g., Bocillin FL) to the mixture and incubate for another set period (e.g., 10-15 minutes). The fluorescent probe will bind to the PBPs that are not already occupied by the test compound.
-
-
Detection and Quantification:
-
Stop the reaction by adding SDS-PAGE sample buffer and heating.
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
Quantify the fluorescence intensity of the PBP bands. The intensity of the fluorescence is inversely proportional to the binding of the test compound.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using appropriate software.
-
This guide provides a foundational understanding of the inhibitory action of this compound on bacterial transpeptidases. The provided comparative data and experimental protocols are intended to support further research and development in the critical area of antibacterial drug discovery.
References
- 1. Cephabacin M1-6, new 7-methoxycephem antibiotics of bacterial origin. I. A producing organism, fermentation, biological activities, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephabacins, new cephem antibiotics of bacterial origin. IV. Antibacterial activities, stability to beta-lactamases and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Insights into Inhibition of Escherichia coli Penicillin-binding Protein 1B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Harnessing β-Lactam Antibiotics for Illumination of the Activity of Penicillin-Binding Proteins in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Cephabacin M4
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Cephabacin M4, a cephalosporin antibiotic. Adherence to these guidelines is critical to protect laboratory personnel and the environment from potential hazards.
This compound, like other cephalosporin antibiotics, requires careful handling and disposal due to its potential to cause allergic reactions and the broader environmental concern of antibiotic resistance.[1] All waste containing this compound should be treated as hazardous chemical waste.[2][3] It is imperative to consult and adhere to your institution's specific waste disposal protocols.[2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Safety Goggles or Face Shield |
| Chemical-Resistant Gloves |
| Laboratory Coat |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of various forms of this compound waste.
1. Segregation of Waste:
Proper segregation at the source is the first critical step in safe disposal.
-
Solid Waste: This includes unused or expired pure this compound powder, contaminated lab consumables (e.g., weigh boats, filter papers, pipette tips), and any PPE that has come into direct contact with the antibiotic.
-
Liquid Waste: This category comprises stock solutions, working solutions, and any contaminated media.[4] Note that stock antibiotic solutions are typically at much higher concentrations and are considered hazardous chemical waste.[2]
-
Sharps Waste: Needles, syringes, and any other contaminated sharp objects must be segregated into designated sharps containers.
2. Containment and Labeling:
Proper containment and clear labeling are essential to prevent accidental exposure and ensure correct disposal by waste management personnel.
-
Solid Waste:
-
Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be labeled as "Hazardous Chemical Waste: this compound".
-
-
Liquid Waste:
-
Collect in a sealed, non-reactive, and shatter-proof container.
-
The container must be clearly labeled as "Hazardous Liquid Chemical Waste: this compound".
-
-
Sharps Waste:
-
Place directly into a designated, puncture-resistant sharps container.
-
3. Inactivation (When Permissible and Validated):
Some institutions may have protocols for the chemical inactivation of antibiotic waste before disposal. However, this should only be performed if it is a validated and approved procedure within your institution's safety guidelines. Autoclaving may not be effective for all antibiotics as some are heat-stable.[2] Without specific data on the heat stability of this compound, autoclaving should not be considered a standalone disposal method.
4. Final Disposal:
All contained and labeled this compound waste must be disposed of through your institution's hazardous waste management program. This typically involves collection by a licensed hazardous waste contractor for incineration or other approved disposal methods.[3]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the this compound disposal process.
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a secure research environment and minimizing environmental impact. Always prioritize your institution's specific guidelines and consult your Environmental Health and Safety (EHS) department for any clarifications.
References
Personal protective equipment for handling Cephabacin M4
Disclaimer: No specific Safety Data Sheet (SDS) for Cephabacin M4 was publicly available at the time of this writing. The following guidance is based on the general safety protocols for the cephalosporin class of antibiotics and should be supplemented by a compound-specific risk assessment before handling.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural guidance on personal protective equipment (PPE), operational plans for safe handling, and disposal protocols to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling cephalosporin antibiotics. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting Powder | - Respiratory Protection: NIOSH-approved respirator (e.g., N95 or higher) to prevent inhalation of aerosolized particles. - Hand Protection: Double-gloving with nitrile gloves. - Eye Protection: Chemical safety goggles. - Body Protection: Disposable gown or lab coat. |
| Working with Solutions | - Hand Protection: Nitrile gloves. - Eye Protection: Safety glasses with side shields or chemical safety goggles. - Body Protection: Lab coat. |
| Cleaning and Decontamination | - Hand Protection: Heavy-duty nitrile or rubber gloves. - Eye Protection: Chemical safety goggles. - Body Protection: Lab coat or apron. |
| Waste Disposal | - Hand Protection: Heavy-duty nitrile or rubber gloves. - Eye Protection: Safety glasses with side shields. - Body Protection: Lab coat. |
Operational and Disposal Plans
A clear and structured workflow is essential for the safe handling and disposal of this compound. The following diagram illustrates a logical workflow from receipt of the compound to its final disposal.
Caption: Workflow for Safe Handling and Disposal of this compound.
Step-by-Step Handling and Disposal Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound in your chemical inventory.
-
Store this compound in a designated, well-ventilated, and restricted-access area, following any specific temperature and humidity requirements if available.
2. Weighing and Reconstitution:
-
Perform all manipulations of powdered this compound within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Use dedicated equipment (spatulas, weigh boats) for handling the compound.
-
When reconstituting, add the solvent slowly to the powder to avoid aerosolization.
3. Experimental Use:
-
Clearly label all solutions containing this compound.
-
Handle solutions with care to avoid splashes and spills.
-
Work in a clean and organized manner to prevent cross-contamination.
4. Decontamination:
-
After handling, decontaminate all work surfaces and equipment with an appropriate cleaning agent. Consult institutional guidelines for effective decontamination of antibiotic residues.
5. Waste Disposal:
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed container. Do not pour antibiotic waste down the drain, as this can contribute to environmental contamination and the development of antibiotic resistance.[1][2]
-
Solid Waste: All contaminated solid waste, including gloves, weigh boats, and pipette tips, should be placed in a designated hazardous waste container.
-
Disposal Method: Follow your institution's and local regulations for the disposal of pharmaceutical waste. Recommended disposal methods for antibiotics often include incineration.[3] Biological waste treatment may also be a possibility for some cephalosporins.[3]
Health Hazard Information
Cephalosporins are a class of β-lactam antibiotics.[4][5] While generally considered safe, they can cause hypersensitivity reactions in some individuals.[4] It is important to be aware of the potential hazards and to handle these compounds with appropriate care.
By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure the safe and responsible handling of this compound in the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
